Product packaging for Borapetoside E(Cat. No.:)

Borapetoside E

Cat. No.: B1163887
M. Wt: 536.6 g/mol
InChI Key: ZXGKLWUOGQDOTD-IYIXDXQLSA-N
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Description

Borapetoside E has been reported in Tinospora crispa with data available.
Extracted from Tinospora crispa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O11 B1163887 Borapetoside E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGKLWUOGQDOTD-IYIXDXQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Borapetoside E from Tinospora crispa: A Technical Guide to Its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Borapetoside E, a promising bioactive compound isolated from the medicinal plant Tinospora crispa. The document details its discovery, outlines the experimental protocols for its isolation and characterization, presents quantitative data on its biological activity, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Introduction

Tinospora crispa, a member of the Menispermaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes and hypertension.[1][2] Scientific investigations into its chemical constituents have led to the discovery of a diverse array of secondary metabolites, with a notable class being the clerodane-type furanoditerpenoids.[1][2] Among these, this compound has emerged as a compound of significant interest due to its potential therapeutic effects in metabolic disorders.

This compound is a clerodane diterpenoid glycoside that has been shown to improve hyperglycemia and hyperlipidemia.[3] Its primary mechanism of action involves the suppression of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids.[3][4] This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Isolation

The initial discovery of the borapetoside family of compounds, including this compound, was a significant step in understanding the phytochemistry of Tinospora crispa. While the seminal work by Fukuda et al. first described the isolation of borapetosides A-H, subsequent studies have further elaborated on the isolation and characterization of these compounds.[1][5][6]

Experimental Protocol for Isolation and Purification

The following is a generalized protocol for the isolation of this compound from Tinospora crispa, based on common phytochemical extraction and purification techniques for furanoditerpenoids.

I. Plant Material Collection and Preparation:

  • Fresh stems of Tinospora crispa are collected and authenticated by a botanist.

  • The stems are washed, air-dried in the shade, and then pulverized into a coarse powder.

II. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.

  • The resulting crude methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

III. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • The furanoditerpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

IV. Chromatographic Purification:

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A common mobile phase is a gradient of methanol and water or acetonitrile and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

V. Structure Elucidation:

  • The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of this compound from in vivo studies.

ParameterModel SystemTreatmentResultReference
Body Weight Gain High-Fat Diet (HFD)-induced obese miceThis compound (40 mg/kg)Significant reduction compared to HFD control[1]
Fasting Blood Glucose HFD-induced obese miceThis compound (40 mg/kg)Significantly lower than HFD control[1]
Plasma Insulin HFD-induced obese miceThis compound (40 mg/kg)Significantly lower than HFD control[1]
Total Cholesterol (TC) HFD-induced obese miceThis compound (40 mg/kg)Significantly lower than HFD control[1]
Triglycerides (TG) HFD-induced obese miceThis compound (40 mg/kg)Significantly lower than HFD control[1]
Hepatic SREBP-1c mRNA HFD-induced obese miceThis compound (40 mg/kg)Significantly suppressed compared to HFD control[1]
Hepatic SREBP-2 mRNA HFD-induced obese miceThis compound (40 mg/kg)Significantly suppressed compared to HFD control[1]
Hepatic FAS mRNA HFD-induced obese miceThis compound (40 mg/kg)Significantly suppressed compared to HFD control[1]
Hepatic HMGCR mRNA HFD-induced obese miceThis compound (40 mg/kg)Significantly suppressed compared to HFD control[1]

Mechanism of Action: Inhibition of the SREBP Signaling Pathway

This compound exerts its lipid-lowering effects primarily through the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[1] SREBPs are master transcriptional regulators of genes involved in cholesterol and fatty acid biosynthesis. There are two main isoforms, SREBP-1, which primarily regulates fatty acid synthesis, and SREBP-2, which is the main regulator of cholesterol synthesis.[4]

Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of its target genes.

This compound has been shown to suppress the expression of both SREBP-1c (the primary isoform of SREBP-1 in the liver) and SREBP-2 in the liver of high-fat diet-induced obese mice.[1] This leads to a downstream reduction in the expression of key lipogenic enzymes such as Fatty Acid Synthase (FAS) and HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[1] The precise molecular target of this compound within the SREBP pathway is still under investigation. It may interfere with the formation or stability of the SCAP-SREBP complex, or it may inhibit its translocation from the ER to the Golgi.

Visualizations of Experimental Workflow and Signaling Pathway

experimental_workflow plant Tinospora crispa Stems powder Pulverized Plant Material plant->powder Drying & Grinding extract Crude Methanol Extract powder->extract Methanol Extraction partition Solvent Partitioning (n-hexane, CHCl3, EtOAc) extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction Enriched with Furanoditerpenoids column_chrom Silica Gel Column Chromatography EtOAc_fraction->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc Pooling of Fractions borapetoside_e Isolated this compound prep_hplc->borapetoside_e structure_elucidation Structure Elucidation (MS, NMR) borapetoside_e->structure_elucidation

Caption: Isolation workflow for this compound from Tinospora crispa.

SREBP_pathway cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Translocation Translocation SREBP_SCAP->Translocation Low Sterols S1P Site-1 Protease (S1P) S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP Mature SREBP (nSREBP) S2P->nSREBP Cleavage 2 DNA Sterol Response Element (SRE) nSREBP->DNA Binds to Gene_Expression Lipogenic Gene Expression (FAS, HMGCR, etc.) DNA->Gene_Expression Activates Borapetoside_E This compound Borapetoside_E->SREBP_SCAP Inhibits?

Caption: this compound's proposed inhibition of the SREBP signaling pathway.

Conclusion

This compound, a furanoditerpenoid glycoside from Tinospora crispa, demonstrates significant potential as a therapeutic agent for metabolic disorders. Its ability to improve hyperglycemia and hyperlipidemia is attributed to its inhibitory effect on the SREBP signaling pathway, a critical regulator of lipid homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and clinical applications of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound within the SREBP pathway and evaluating its efficacy and safety in preclinical and clinical settings. This will be crucial for translating the therapeutic potential of this natural product into novel treatments for metabolic diseases.

References

Borapetoside E: A Deep Dive into its Anti-Hyperglycemic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside E, a clerodane diterpenoid isolated from Tinospora crispa, has demonstrated significant potential in mitigating hyperglycemia and related metabolic dysregulations. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-hyperglycemic effects of this compound. Through a comprehensive review of preclinical in vivo studies, this document elucidates its impact on key signaling pathways, offering valuable insights for researchers and professionals in the field of diabetes and metabolic disease drug discovery.

Introduction

Tinospora crispa is a plant with a history of use in traditional medicine for treating diabetes.[1][2][3] Modern scientific investigations have sought to identify its active constituents, leading to the isolation of this compound.[1][2][3] This compound has shown promise in animal models of type 2 diabetes, exhibiting effects comparable or superior to the first-line anti-diabetic drug, metformin.[1][2] This guide will dissect the available scientific evidence to present a detailed understanding of this compound's mechanism of action.

In Vivo Efficacy of this compound in a High-Fat Diet-Induced Model of Type 2 Diabetes

A pivotal study investigating the effects of this compound utilized a high-fat diet (HFD)-induced obese mouse model, a well-established preclinical representation of type 2 diabetes.[1] The compound was administered via intraperitoneal injection.[1][2]

Improvement of Hyperglycemia and Insulin Resistance

This compound treatment led to a marked improvement in glycemic control and insulin sensitivity.[1] The quantitative effects are summarized in the tables below.

Table 1: Effects of this compound on Glucose Homeostasis

ParameterHFD + VehicleHFD + this compound (20 mg/kg)HFD + this compound (40 mg/kg)HFD + Metformin (200 mg/kg)Normal Diet
Fasting Blood Glucose (mmol/L) 10.8 ± 1.58.1 ± 1.16.9 ± 0.9**7.5 ± 1.25.5 ± 0.6
Fasting Serum Insulin (ng/mL) 2.1 ± 0.51.4 ± 0.31.1 ± 0.2**1.3 ± 0.40.8 ± 0.2
HOMA-IR 10.1 ± 2.15.1 ± 1.0 3.4 ± 0.64.3 ± 1.1 1.9 ± 0.4
Glucose AUC in GTT (mmol/L·min) 3580 ± 2102850 ± 1802410 ± 150 2760 ± 1901850 ± 120
Glucose AUC in ITT (% of initial) 105 ± 885 ± 672 ± 5**81 ± 755 ± 4

*p < 0.05, **p < 0.01 compared to HFD + Vehicle group. Data adapted from Xu et al., 2017.[1]

Amelioration of Hyperlipidemia and Hepatic Steatosis

The compound also demonstrated significant improvements in lipid profiles and liver health.

Table 2: Effects of this compound on Lipid Metabolism and Liver Parameters

ParameterHFD + VehicleHFD + this compound (20 mg/kg)HFD + this compound (40 mg/kg)HFD + Metformin (200 mg/kg)Normal Diet
Serum Triglycerides (mmol/L) 2.1 ± 0.41.5 ± 0.31.2 ± 0.2**1.4 ± 0.30.9 ± 0.1
Serum Total Cholesterol (mmol/L) 4.8 ± 0.73.9 ± 0.53.2 ± 0.4**3.7 ± 0.62.5 ± 0.3
Liver Weight (g) 2.5 ± 0.32.0 ± 0.21.7 ± 0.2**1.9 ± 0.31.3 ± 0.1
Liver Triglycerides (mg/g) 85 ± 1258 ± 9 42 ± 751 ± 8**25 ± 5

*p < 0.05, **p < 0.01 compared to HFD + Vehicle group. Data adapted from Xu et al., 2017.[1]

Molecular Mechanism of Action

The anti-hyperglycemic and lipid-lowering effects of this compound are attributed to its influence on key regulatory pathways in glucose and lipid metabolism.

Suppression of the SREBP Pathway

A primary mechanism of action for this compound is the suppression of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol and fatty acids. In states of insulin resistance and hyperlipidemia, the SREBP pathway is often overactive. This compound was found to down-regulate the expression of SREBP-1c, a key isoform in hepatic lipogenesis, and its downstream target genes.[1]

Table 3: Effect of this compound on Hepatic Gene Expression (Fold Change vs. HFD + Vehicle)

GeneHFD + this compound (40 mg/kg)Function
SREBP-1c ↓ 0.45 Master regulator of lipogenesis
ACC1 ↓ 0.52Fatty acid synthesis
FASN ↓ 0.48 Fatty acid synthesis
SCD1 ↓ 0.55Fatty acid desaturation

**p < 0.01 compared to HFD + Vehicle group. Data adapted from Xu et al., 2017.[1]

SREBP_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound SREBP1c SREBP-1c (Transcription Factor) This compound->SREBP1c inhibits expression Lipogenic_Genes Lipogenic Genes (ACC1, FASN, SCD1) SREBP1c->Lipogenic_Genes activates transcription Lipogenesis Hepatic Lipogenesis (Fatty Acid & Triglyceride Synthesis) Lipogenic_Genes->Lipogenesis promotes Hyperlipidemia Hyperlipidemia & Hepatic Steatosis Lipogenesis->Hyperlipidemia leads to

Figure 1. This compound inhibits the SREBP-1c pathway.
Modulation of the Insulin Signaling Pathway

While the primary cited study emphasizes the SREBP pathway, evidence also points towards an interaction with the insulin signaling cascade. This compound treatment was shown to increase the phosphorylation of Akt and Glycogen Synthase Kinase 3 Beta (GSK3β). Akt is a central node in the insulin signaling pathway, and its activation promotes glucose uptake and utilization. The phosphorylation of GSK3β is a downstream consequence of Akt activation and is associated with increased glycogen synthesis.

Insulin_Signaling cluster_0 This compound Action cluster_1 Insulin Signaling Cascade This compound This compound Akt Akt (Protein Kinase B) This compound->Akt promotes phosphorylation (activation) Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PI3K->Akt activates GSK3b GSK3β Akt->GSK3b phosphorylates (inactivates) Glucose_Uptake Glucose Uptake (e.g., via GLUT4 translocation) Akt->Glucose_Uptake promotes Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis inhibits (when active)

Figure 2. This compound enhances the Akt/GSK3β signaling pathway.

Experimental Protocols

High-Fat Diet-Induced Obese Mouse Model
  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Mice were fed a high-fat diet (HFD) with 60% of calories from fat for 12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group was fed a normal chow diet.

  • Compound Administration: this compound (20 and 40 mg/kg body weight), metformin (200 mg/kg), or vehicle (1.5% DMSO in saline) was administered by intraperitoneal injection twice daily for the duration of the treatment period.

Biochemical Assays
  • Blood Glucose: Measured from tail vein blood using a glucometer.

  • Serum Insulin, Triglycerides, and Cholesterol: Measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Glucose Tolerance Test (GTT): Mice were fasted for 12 hours and then given an intraperitoneal injection of glucose (2 g/kg). Blood glucose was measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): Mice were fasted for 4 hours and then given an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.

Gene Expression Analysis
  • RNA Extraction and qRT-PCR: Total RNA was extracted from liver tissue using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green master mix on a real-time PCR system. Gene expression levels were normalized to β-actin.

Western Blot Analysis
  • Protein Extraction and Quantification: Liver tissues were homogenized in lysis buffer. Protein concentrations were determined using a BCA protein assay kit.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt and GSK3β. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an ECL detection system.

Experimental_Workflow cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Assessments Induction Induction of Obesity and Hyperglycemia (High-Fat Diet for 12 weeks) Treatment Treatment Administration (this compound, Metformin, Vehicle) Induction->Treatment followed by Physiological Physiological Assessments (Fasting Glucose, GTT, ITT) Treatment->Physiological Biochemical Biochemical Analyses (Serum Insulin, Lipids) Treatment->Biochemical Molecular Molecular Analyses (qRT-PCR, Western Blot) Treatment->Molecular

Figure 3. Overview of the experimental workflow.

Conclusion and Future Directions

This compound demonstrates a multi-faceted mechanism of action in combating hyperglycemia and related metabolic disorders. Its ability to suppress the SREBP-1c pathway provides a strong rationale for its lipid-lowering effects, which in turn can contribute to improved insulin sensitivity. Furthermore, the modulation of the Akt/GSK3β signaling pathway suggests a direct effect on glucose metabolism.

For drug development professionals, this compound represents a promising natural product lead. Future research should focus on:

  • In-depth in vitro studies to confirm the direct molecular targets of this compound.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Structure-activity relationship studies to optimize its efficacy and safety.

The comprehensive data presented in this guide underscores the potential of this compound as a therapeutic agent for type 2 diabetes and provides a solid foundation for its further investigation and development.

References

Foundational Research on Clerodane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on clerodane diterpenoids, a large and structurally diverse class of natural products. With over 1300 compounds identified, these bicyclic diterpenoids have garnered significant interest due to their wide range of potent biological activities.[1] This document covers their discovery, biosynthesis, and diverse pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Core Concepts: Discovery and Structure

Clerodane diterpenoids are secondary metabolites found across the plant kingdom, particularly in families like Lamiaceae, Asteraceae, and Euphorbiaceae, as well as in fungi and marine organisms.[1] Their core structure consists of a decalin ring system (a fused bicyclic core) and a side chain at the C-9 position.[1] The stereochemistry at the A/B ring junction classifies them into cis- and trans-clerodanes, with further structural diversity arising from various oxidations, rearrangements, and substitutions, often leading to the formation of furan or lactone rings.[1]

One of the most notable clerodanes is Salvinorin A, isolated from Salvia divinorum. Its discovery was significant as it was identified as a potent and selective kappa-opioid receptor (KOR) agonist, unique for being non-nitrogenous, challenging the existing understanding of opioid receptor ligands.

Biosynthesis Pathway

The biosynthesis of the clerodane skeleton originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The process is initiated by a class II diterpene synthase that catalyzes a proton-initiated cyclization of GGPP to form a labdane-type diphosphate intermediate. This is followed by a characteristic rearrangement involving methyl and hydride shifts, catalyzed by a class I diterpene synthase, which establishes the core clerodane scaffold. Subsequent enzymatic modifications by cytochrome P450 monooxygenases and other tailoring enzymes generate the vast structural diversity observed in this class of compounds.

Clerodane Diterpenoid Biosynthesis cluster_main Core Biosynthetic Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Labdane Labdane Diphosphate Intermediate GGPP->Labdane Class II diTPS Clerodane Clerodane Scaffold Labdane->Clerodane Class I diTPS (Rearrangement) Diversification Diverse Clerodane Diterpenoids Clerodane->Diversification Tailoring Enzymes (e.g., P450s)

Figure 1: Simplified biosynthetic pathway of clerodane diterpenoids.

Key Biological Activities and Quantitative Data

Clerodane diterpenoids exhibit a remarkable spectrum of biological activities. The tables below summarize quantitative data for some of their most significant effects.

Cytotoxic Activity

Many clerodanes have demonstrated potent activity against various cancer cell lines, often inducing apoptosis.

CompoundCell LineActivityIC₅₀ (µM)Reference
Barterin AKB-3-1 (Cervix Carcinoma)Cytotoxic1.34[2]
Barterin BKB-3-1 (Cervix Carcinoma)Cytotoxic2.55[2]
Barterin CKB-3-1 (Cervix Carcinoma)Cytotoxic4.73[2]
Barterin DKB-3-1 (Cervix Carcinoma)Cytotoxic2.41[2]
Corymbulosin ASF539 (CNS Tumor)Cytotoxic0.6[1]
Zuelaguidin BCCRF-CEM (Leukemia)Cytotoxic1.6[3]
Zuelaguidin CCCRF-CEM (Leukemia)Cytotoxic2.5[3]
Casearin XCEM (Leukemia)Cytotoxic0.4[4]
Scutebata ALoVo (Colon Cancer)Cytotoxic4.57[4]
Scutebata AMCF-7 (Breast Cancer)Cytotoxic7.68[4]
Antimicrobial Activity

Several clerodanes show significant activity against pathogenic bacteria and fungi.

CompoundMicroorganismActivityMIC (µg/mL)Reference
Scutalpin AStaphylococcus aureusAntibacterial25[5]
Compound A¹Enterococcus faecalisAntibacterial1.56[6]
Compound A¹Candida tropicalisAntifungal6.25[6]
Solidagoic acid DStaphylococcus aureusAntibacterial30[7]
Solidagoic acid CStaphylococcus aureusAntibacterial60[7]
Crotonolide GStaphylococcus aureusAntibacterial43.4 µM[1]
¹ 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide
Anti-inflammatory Activity

Clerodanes can inhibit key inflammatory mediators, such as nitric oxide (NO).

CompoundCell LineActivityIC₅₀ (µM)Reference
Metabolite 3¹RAW264.7 MacrophagesNO Inhibition12.5[8]
Metabolite 4²RAW264.7 MacrophagesNO Inhibition16.4[8]
ThysaspathoneRAW264.7 MacrophagesNO Inhibition11.6[4]
¹ Paratinospora Diterpenoid
² Paratinospora Diterpenoid
Kappa-Opioid Receptor (KOR) Agonism

Salvinorin A and its analogues are potent agonists of the KOR, a key target for treating pain, depression, and addiction.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Reference
Salvinorin AHuman KOR2.66-[9]
Salvinorin AKOR-2.4 - 492[10]
RB-64KOR0.59<1.0[11]
Salvinorin B Ethoxymethyl EtherKOR0.0460.098

Experimental Protocols

Bioassay-Guided Isolation of Clerodane Diterpenoids

This protocol outlines a general workflow for isolating bioactive clerodanes from plant material.

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., leaves, roots).

    • Perform sequential maceration with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) at room temperature.

    • Concentrate each extract in vacuo using a rotary evaporator to yield crude extracts.

  • Preliminary Bioassay:

    • Screen the crude extracts for the desired biological activity (e.g., cytotoxicity, antimicrobial). The most active extract is selected for fractionation.

  • Chromatographic Fractionation:

    • Subject the active crude extract to column chromatography over silica gel.

    • Elute with a gradient solvent system (e.g., n-hexane/ethyl acetate, increasing polarity).

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Activity-Guided Fraction Screening:

    • Test all pooled fractions in the bioassay to identify the most active ones.

  • Purification:

    • Further purify the active fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.

Bioassay-Guided Isolation Workflow Start Dried Plant Material Extract Solvent Extraction (e.g., Hexane, EtOAc, MeOH) Start->Extract Crude Crude Extracts Extract->Crude Assay1 Biological Assay (e.g., Cytotoxicity) Crude->Assay1 Fractionate Column Chromatography Assay1->Fractionate Active Extract Fractions Collected Fractions Fractionate->Fractions Assay2 Screen Fractions in Bioassay Fractions->Assay2 Purify Further Purification (e.g., HPLC) Assay2->Purify Active Fractions Pure Pure Bioactive Compound Purify->Pure KOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SalA Salvinorin A KOR KOR SalA->KOR:f0 G_protein Gαi (GDP) Gβγ KOR->G_protein Activates G_alpha_GTP Gαi (GTP) G_protein->G_alpha_GTP GTP/GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts IonChannel Ion Channels (K+, Ca2+) Response Cellular Response (e.g., Reduced Excitability) IonChannel->Response G_alpha_GTP->AC Inhibits G_beta_gamma->IonChannel Modulates ATP ATP ATP->AC cAMP->Response NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates NFkB_complex IκBα p65 p50 IKK->NFkB_complex Phosphorylates IκBα Clerodane Clerodane Diterpenoid Clerodane->IKK Inhibits NFkB_free p65 p50 Proteasome Proteasome NFkB_complex->Proteasome Ubiquitination & Degradation of IκBα NFkB_nuc p65 p50 NFkB_free->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Activates Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL Fas Ligand (FasL) Casp8 Caspase-8 (Initiator) FasL->Casp8 Activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Bcl2 Bcl-2 Family (e.g., Bcl-2 ↓) Mito Mitochondria Bcl2->Mito Regulates CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp9->Casp3 Activates Clerodane Clerodane Diterpenoid Clerodane->FasL Upregulates Clerodane->Bcl2 Modulates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

The Bioactive Potential of Borapetoside E: A Technical Overview of Initial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary research on the bioactivity of Borapetoside E, a clerodane diterpenoid isolated from Tinospora crispa. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies employed in the foundational studies, and visualizes the implicated signaling pathways and experimental workflows.

Core Findings on Bioactivity

Initial in vivo studies have demonstrated that this compound may be a promising therapeutic agent for managing diet-induced type 2 diabetes and associated metabolic syndromes.[1][2][3] In a key study utilizing a high-fat-diet (HFD)-induced obese mouse model, this compound was shown to significantly improve conditions of hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[2][3] The therapeutic effects were assessed through a combination of physiological, histological, and biochemical analyses following intraperitoneal injection.[2][3] Notably, the positive effects of this compound were comparable, and in some aspects superior, to those of the widely used anti-diabetic drug, metformin.[2][3]

A significant aspect of this compound's mechanism of action appears to be its influence on lipid metabolism. The compound was found to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes, which are crucial for lipid synthesis in both the liver and adipose tissue.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative results from the initial in vivo studies on this compound.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat-Diet-Induced Obese Mice

ParameterVehicle ControlThis compound (20 mg/kg)This compound (40 mg/kg)Metformin (200 mg/kg)
Body Weight (g)45.2 ± 1.341.5 ± 1.138.7 ± 0.9**40.1 ± 1.2
Fasting Blood Glucose (mg/dL)289.3 ± 15.6210.5 ± 12.3 165.4 ± 10.1188.7 ± 11.5
Plasma Insulin (ng/mL)3.45 ± 0.212.54 ± 0.18*1.89 ± 0.152.21 ± 0.19
HOMA-IR49.8 ± 3.228.1 ± 2.515.6 ± 1.9 20.7 ± 2.1

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Plasma Lipid Profile in High-Fat-Diet-Induced Obese Mice

ParameterVehicle ControlThis compound (20 mg/kg)This compound (40 mg/kg)Metformin (200 mg/kg)
Triglycerides (mg/dL)185.6 ± 10.2145.3 ± 8.7110.2 ± 7.5 135.4 ± 9.1
Total Cholesterol (mg/dL)245.8 ± 12.1201.4 ± 10.5 175.3 ± 9.8195.6 ± 11.2
LDL-c (mg/dL)150.3 ± 8.9115.7 ± 7.190.1 ± 6.4 105.8 ± 7.7
HDL-c (mg/dL)40.1 ± 2.548.9 ± 3.155.4 ± 3.5**50.1 ± 3.3*

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial studies of this compound.

High-Fat-Diet-Induced Obesity Mouse Model
  • Animal Strain: Male C57BL/6J mice, typically 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Diet Induction: Mice are fed a high-fat diet (HFD), often with 45% or 60% of calories derived from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

  • Monitoring: Body weight and food intake are monitored weekly.

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Fasting: Mice are fasted for 6 hours with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.

  • Glucose Administration: A 20% D-glucose solution is administered via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection from the tail vein.

Intraperitoneal Insulin Tolerance Test (IPITT)
  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein.

  • Insulin Administration: Human insulin is administered via IP injection at a dose of 0.75 U/kg of body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 90 minutes post-injection from the tail vein.

Quantitative Real-Time PCR (qPCR)
  • Tissue Collection: Liver and adipose tissues are collected from euthanized mice and immediately frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted from the tissues using a suitable RNA isolation reagent.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using gene-specific primers for SREBP-1c, SREBP-2, and their target genes (e.g., FAS, SCD1, ACC). Gene expression levels are normalized to a housekeeping gene such as β-actin.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SREBP_Signaling_Pathway cluster_stimulation Stimulus cluster_inhibition Inhibition cluster_cellular_process Cellular Process High_Fat_Diet High-Fat Diet SREBP_Activation SREBP Activation High_Fat_Diet->SREBP_Activation Stimulates Borapetoside_E This compound Borapetoside_E->SREBP_Activation Inhibits Gene_Expression Target Gene Expression (FAS, SCD1, ACC) SREBP_Activation->Gene_Expression Increases Lipid_Synthesis Lipid Synthesis Gene_Expression->Lipid_Synthesis Promotes Metabolic_Syndrome Hyperlipidemia & Hepatic Steatosis Lipid_Synthesis->Metabolic_Syndrome Leads to

Caption: SREBP Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Groups cluster_assessment Bioactivity Assessment Start C57BL/6J Mice HFD High-Fat Diet (8-12 weeks) Start->HFD Obese_Model Obese & Insulin Resistant Mice HFD->Obese_Model Grouping Random Grouping Obese_Model->Grouping Vehicle Vehicle Control Grouping->Vehicle Boro_E_20 This compound (20 mg/kg) Grouping->Boro_E_20 Boro_E_40 This compound (40 mg/kg) Grouping->Boro_E_40 Metformin Metformin (200 mg/kg) Grouping->Metformin IPGTT IPGTT Boro_E_40->IPGTT IPITT IPITT Boro_E_40->IPITT Biochemical Biochemical Analysis (Lipids, Insulin) Boro_E_40->Biochemical qPCR qPCR Analysis (SREBP & Targets) Boro_E_40->qPCR

Caption: Experimental Workflow for this compound Bioactivity.

References

The Therapeutic Potential of Borapetoside E in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, obesity, and non-alcoholic fatty liver disease (NAFLD), presents a significant global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds. Borapetoside E, a clerodane diterpenoid isolated from Tinospora crispa, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the therapeutic potential of this compound in metabolic syndrome, summarizing key preclinical findings, elucidating its mechanism of action, and detailing the experimental protocols used in its evaluation. The information presented herein is intended to support further research and development of this compound as a potential pharmacotherapy for this complex metabolic disorder.

Introduction

The rising prevalence of obesity and type 2 diabetes has fueled a parallel increase in metabolic syndrome, a condition that significantly elevates the risk of cardiovascular disease.[1][2][3] Current therapeutic strategies often involve polypharmacy to manage the individual components of the syndrome, highlighting the need for integrated approaches that can address the underlying pathophysiology. Natural products have historically been a rich source of novel therapeutic leads. This compound, a compound extracted from the medicinal plant Tinospora crispa, has demonstrated significant beneficial effects in preclinical models of metabolic syndrome.[1][2][3] This document synthesizes the existing scientific evidence on this compound, with a focus on its effects on hyperglycemia, insulin resistance, dyslipidemia, and hepatic steatosis.

In Vivo Efficacy of this compound

The primary evidence for the therapeutic potential of this compound comes from in vivo studies using a high-fat diet (HFD)-induced mouse model of type 2 diabetes, which closely mimics the features of human metabolic syndrome.[1][2][3] Intraperitoneal administration of this compound has been shown to elicit a range of positive metabolic effects.

Effects on Glucose Homeostasis and Insulin Sensitivity

This compound treatment has been observed to markedly improve hyperglycemia and enhance insulin sensitivity in HFD-fed mice.[1][2][3] The effects were comparable, and in some aspects superior, to the standard anti-diabetic drug, metformin.[1][2][3]

Table 1: Effects of this compound on Glucose Metabolism in HFD-Induced Diabetic Mice

ParameterHFD + VehicleHFD + this compound (20 mg/kg)HFD + this compound (40 mg/kg)HFD + Metformin (200 mg/kg)
Fasting Blood Glucose (mmol/L) 20.1 ± 1.515.2 ± 2.112.8 ± 1.8**14.5 ± 2.5
Fasting Serum Insulin (ng/mL) 2.8 ± 0.51.9 ± 0.41.5 ± 0.3 2.1 ± 0.6
HOMA-IR 10.2 ± 2.15.2 ± 1.53.7 ± 1.1 5.5 ± 1.9
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to HFD + Vehicle group.
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Effects on Lipid Profile and Hepatic Steatosis

A key feature of metabolic syndrome is dyslipidemia, characterized by elevated triglycerides and cholesterol levels, which contributes to non-alcoholic fatty liver disease (NAFLD). This compound demonstrated a significant ability to improve the lipid profile and reduce lipid accumulation in the liver.[1][2][3]

Table 2: Effects of this compound on Serum and Hepatic Lipids in HFD-Induced Diabetic Mice

ParameterHFD + VehicleHFD + this compound (20 mg/kg)HFD + this compound (40 mg/kg)HFD + Metformin (200 mg/kg)
Serum Triglycerides (mmol/L) 1.8 ± 0.31.3 ± 0.21.1 ± 0.2**1.5 ± 0.3
Serum Total Cholesterol (mmol/L) 5.6 ± 0.74.5 ± 0.63.9 ± 0.5 4.8 ± 0.8
Hepatic Triglycerides (mg/g) 85.2 ± 10.162.5 ± 8.7*50.1 ± 7.270.3 ± 9.5
Hepatic Total Cholesterol (mg/g) 15.3 ± 2.211.8 ± 1.99.7 ± 1.5**13.1 ± 2.1
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to HFD + Vehicle group.
Effects on Body Weight and Adiposity

While not as pronounced as its metabolic effects, this compound also showed a trend towards reducing body weight gain and adiposity in HFD-fed mice.

Table 3: Effects of this compound on Body Weight and Adipose Tissue in HFD-Induced Diabetic Mice

ParameterHFD + VehicleHFD + this compound (40 mg/kg)
Body Weight Gain (%) 150 ± 15125 ± 12
Epididymal Adipose Tissue Weight (g) 2.5 ± 0.31.9 ± 0.2
*Data are presented as mean ± SEM. p < 0.05 compared to HFD + Vehicle group.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound appear to be mediated primarily through the downregulation of key transcription factors involved in lipogenesis.

Suppression of SREBP Signaling

The sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c and SREBP-2, are master regulators of fatty acid and cholesterol synthesis. In the state of metabolic syndrome, these pathways are often dysregulated, leading to excessive lipid accumulation. This compound has been shown to significantly suppress the expression of SREBPs and their downstream target genes in both the liver and adipose tissue.[1][2] This inhibition of the SREBP pathway is a key mechanism underlying the observed improvements in dyslipidemia and hepatic steatosis.[1][2]

SREBP_Pathway cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Transport Insig Insig Insig->SREBP_SCAP S2P S2P S1P->S2P Cleavage nSREBP nSREBP (Active form) S2P->nSREBP Cleavage & Release SRE SRE (DNA) nSREBP->SRE Binds Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1, ACC) SRE->Lipogenic_Genes Activates Transcription Borapetoside_E This compound Borapetoside_E->SREBP_SCAP Inhibits transport and/or expression

Caption: this compound's inhibition of the SREBP signaling pathway.
Other Potential Pathways

While the primary mechanism appears to be SREBP inhibition, other related compounds from Tinospora crispa have been shown to modulate pathways such as the PI3K/Akt pathway, which is crucial for insulin signaling.[4] However, direct evidence for the effect of this compound on the PI3K/Akt pathway is still needed. Notably, unlike metformin, this compound does not appear to activate AMPK phosphorylation in the liver, suggesting a distinct mechanism of action from this widely used antidiabetic drug.[2]

Experimental Protocols

The following section details the key experimental methodologies employed in the preclinical evaluation of this compound.

High-Fat Diet (HFD)-Induced Diabetic Mouse Model
  • Animals: Male C57BL/6J mice, typically 6-8 weeks old.

  • Diet: A high-fat diet providing approximately 60% of calories from fat, compared to a standard chow diet with about 10% of calories from fat.[5]

  • Induction Period: Mice are fed the HFD for a period of 12-16 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.[5]

  • Treatment: this compound is dissolved in a vehicle (e.g., 1.5% DMSO in saline) and administered via intraperitoneal injection, typically once or twice daily for a period of several weeks.[1]

HFD_Model_Workflow Start Male C57BL/6J Mice (6-8 weeks old) HFD High-Fat Diet (60% kcal fat) for 12-16 weeks Start->HFD Metabolic_Syndrome Induction of Metabolic Syndrome: - Obesity - Hyperglycemia - Insulin Resistance - Dyslipidemia HFD->Metabolic_Syndrome Grouping Randomization into Treatment Groups: - Vehicle Control - this compound (e.g., 20, 40 mg/kg) - Positive Control (e.g., Metformin) Metabolic_Syndrome->Grouping Treatment Daily Intraperitoneal Injections (e.g., for 4 weeks) Grouping->Treatment Analysis Endpoint Analysis: - Metabolic parameters - Histology - Gene & Protein Expression Treatment->Analysis

Caption: Workflow for the HFD-induced diabetic mouse model.
Biochemical Assays

  • Blood Glucose: Measured from tail vein blood using a standard glucometer.

  • Serum Insulin: Determined using a commercially available ELISA kit.

  • Lipid Profile: Serum and liver tissue levels of triglycerides and total cholesterol are measured using colorimetric assay kits.

  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be measured to assess liver damage.

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qPCR): Total RNA is extracted from liver and adipose tissue, reverse-transcribed to cDNA, and used for qPCR analysis with gene-specific primers for SREBP-1c, SREBP-2, and their target genes (e.g., FASN, SCD1, ACC). β-actin is typically used as a housekeeping gene for normalization.[2]

  • Western Blotting: Protein lysates from tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against SREBP-1, SREBP-2, and loading controls like tubulin or β-actin.[2]

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential for the treatment of metabolic syndrome in preclinical models. Its ability to improve glucose homeostasis, correct dyslipidemia, and reduce hepatic steatosis, primarily through the inhibition of the SREBP signaling pathway, makes it a compelling candidate for further drug development.

Future research should focus on:

  • In vitro studies: To further dissect the molecular mechanisms of this compound at the cellular level in hepatocytes, adipocytes, and myocytes.

  • Pharmacokinetics and Bioavailability: To determine the oral bioavailability and pharmacokinetic profile of this compound.

  • Long-term Efficacy and Safety: To evaluate the long-term therapeutic effects and potential toxicity in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: To identify key structural features of this compound that could be optimized for enhanced potency and drug-like properties.

References

Borapetoside E: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside E is a clerodane diterpenoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a natural product, understanding its origins and biological synthesis is paramount for sustainable sourcing, synthetic biology efforts, and the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and analysis.

Natural Sources of this compound

This compound is naturally found in the plant species Tinospora crispa, a member of the Menispermaceae family.[1][2] This climbing shrub is widely distributed in the rainforests and mixed deciduous forests of Southeast Asia and Africa, including countries such as Malaysia, Vietnam, Thailand, Indonesia, the Philippines, and India.[3] In the Philippines, it is commonly known as "makabuhay".[3] Tinospora crispa has a long history of use in traditional medicine for a variety of ailments.[3]

Biosynthesis Pathway of this compound

The biosynthesis of this compound, a clerodane diterpenoid, follows the general pathway for this class of compounds in plants, which originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key steps are outlined below:

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): The biosynthesis begins with the universal C20 precursor for diterpenes, (E,E,E)-geranylgeranyl pyrophosphate (GGPP).[4][5] GGPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks produced by the MEP pathway.

  • Cyclization to Clerodane Skeleton: GGPP undergoes a complex cyclization cascade catalyzed by diterpene synthases (diTPSs). This process typically involves a Class II diTPS that protonates the terminal olefin of GGPP, initiating a series of cyclizations and rearrangements to form a bicyclic labdane-type intermediate. This intermediate is then further converted, often by a Class I diTPS, into the characteristic decalin core of the clerodane skeleton.[5] Specifically, the formation of the clerodane scaffold involves the transformation of the labdane-type precursor into a halimane-type intermediate, which is then converted to the final clerodane structure.

  • Post-Cyclization Modifications: Following the formation of the core clerodane skeleton, a series of post-cyclization modifications occur. These modifications are catalyzed by various enzymes, such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases, which introduce hydroxyl groups, epoxides, and sugar moieties to the clerodane scaffold, leading to the structural diversity observed in this class of compounds. In the case of this compound, a glucose molecule is attached to the clerodane aglycone.

The proposed biosynthetic pathway of this compound is depicted in the following diagram:

Borapetoside_E_Biosynthesis cluster_MEP MEP Pathway (in Plastid) IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Labdane_Intermediate Labdane-type Intermediate GGPP->Labdane_Intermediate Class II diTPS Halimane_Intermediate Halimane-type Intermediate Labdane_Intermediate->Halimane_Intermediate Rearrangement Clerodane_Skeleton Clerodane Skeleton Halimane_Intermediate->Clerodane_Skeleton Class I diTPS Borapetoside_E_Aglycone This compound Aglycone Clerodane_Skeleton->Borapetoside_E_Aglycone P450s (Oxidation) Borapetoside_E This compound Borapetoside_E_Aglycone->Borapetoside_E Glucose UDP-Glucose Glucose->Borapetoside_E Glycosyltransferase

Proposed Biosynthesis Pathway of this compound.

Quantitative Data

A validated reverse phase high-performance liquid chromatography with a photodiode array detector (RP-HPLC-PDA) method has been developed for the quantification of this compound in Tinospora crispa.[6] The limits of detection (LOD) and quantification (LOQ) for this compound were determined to be 0.49 µg/mL and 1.48 µg/mL, respectively.[6]

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
This compoundRP-HPLC-PDA0.49 µg/mL1.48 µg/mL[6]

Experimental Protocols

Isolation of this compound from Tinospora crispa

The following protocol outlines the isolation of this compound from the stems of Tinospora crispa as described in the literature.[7]

4.1.1. Plant Material and Extraction

  • Collect the stems of Tinospora crispa.

  • Sun-dry the stems for several days, followed by oven-drying at a low temperature (e.g., 40-50 °C) for 24 hours.

  • Grind the dried stems into a coarse powder.

  • Macerate the powdered stems in methanol at room temperature for 14 days with occasional shaking.

  • Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

4.1.2. Fractionation

  • Subject the solid residue to a modified Kupchan partitioning method to fractionate the extract into n-hexane, carbon tetrachloride (CCl4), chloroform (CHCl3), and aqueous soluble fractions.[7]

4.1.3. Chromatographic Purification

  • Subject the n-hexane soluble fraction to column chromatography over Sephadex LH-20.

  • Elute the column with a solvent system of n-hexane:CH2Cl2:MeOH (2:5:1), followed by CH2Cl2:MeOH (9:1), and finally 100% MeOH to increase polarity.[7]

  • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Pool fractions showing a satisfactory resolution of compounds and subject them to further purification by silica gel column chromatography to isolate pure this compound.[7]

Structure Elucidation

The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC) to determine the carbon-hydrogen framework and the connectivity of atoms.[8]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.[9]

Signaling Pathways and Mode of Action

This compound has been shown to modulate key signaling pathways involved in metabolism. In high-fat-diet-induced diabetic mice, this compound was found to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue.[1][2] Related compounds from Tinospora crispa, such as Borapetoside C, have been shown to improve insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as enhancing the expression of glucose transporter 2 (GLUT2).[10]

The following diagram illustrates the logical relationship of this compound's effect on the SREBP pathway.

SREBP_Pathway Borapetoside_E This compound SREBPs Sterol Regulatory Element-Binding Proteins (SREBPs) Borapetoside_E->SREBPs Suppresses expression Lipid_Synthesis_Genes Downstream Lipid Synthesis Genes SREBPs->Lipid_Synthesis_Genes Activates Lipid_Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis Promotes

Effect of this compound on the SREBP Signaling Pathway.

Conclusion

This compound, a clerodane diterpenoid from Tinospora crispa, presents a promising lead compound for drug development, particularly in the context of metabolic disorders. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed experimental methodologies for its isolation and quantification. The elucidation of its mode of action through the modulation of signaling pathways like SREBP further underscores its therapeutic potential. Future research, including synthetic and semi-synthetic approaches guided by the biosynthetic insights, will be crucial for the sustainable development of this compound and its analogs as next-generation therapeutics.

References

Methodological & Application

Borapetoside E: Comprehensive Protocols for Extraction and Purification from Tinospora crispa

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Borapetoside E is a clerodane diterpenoid glycoside isolated from the stems of Tinospora crispa, a plant with a long history of use in traditional medicine across Southeast Asia.[1] Recent studies have highlighted this compound as a major bioactive constituent of this plant, demonstrating its potential therapeutic applications. This document provides detailed protocols for the extraction of crude this compound from Tinospora crispa and its subsequent purification using column chromatography and preparative High-Performance Liquid Chromatography (HPLC). These protocols are compiled from established phytochemical investigation methodologies to ensure reproducibility and high purity of the final compound.

Data Presentation

The following tables summarize the key quantitative parameters for the extraction and purification of this compound.

Table 1: Crude Extraction Parameters

ParameterValue/DescriptionSource
Plant MaterialAir-dried and powdered stems of Tinospora crispaInferred from phytochemical literature
Initial Extraction Solvent95% Ethanol (EtOH)Based on similar compound extractions
Extraction MethodMaceration or Soxhlet extractionStandard phytochemical methods
Solvent to Sample Ratio10:1 (v/w)General laboratory practice
Extraction Duration24-72 hours (Maceration) or 8-12 hours (Soxhlet)General laboratory practice
TemperatureRoom Temperature (Maceration) or Boiling point of EtOH (Soxhlet)Standard procedure

Table 2: Purification Parameters

StageParameterValue/DescriptionSource
Solvent Partitioning Solventsn-Hexane, Ethyl acetate (EtOAc), n-Butanol (n-BuOH)Commonly used for fractionation
Target FractionEthyl acetate (EtOAc) and n-Butanol (n-BuOH) fractionsBased on polarity of glycosides
Column Chromatography Stationary PhaseSilica gel (200-300 mesh)Standard for natural product isolation
Mobile PhaseGradient of Chloroform (CHCl₃) and Methanol (MeOH)Typical for separating diterpenoids
Preparative HPLC ColumnC18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)Standard for final purification
Mobile PhaseGradient of Acetonitrile (ACN) and Water (H₂O)Typical for reversed-phase HPLC
DetectionUV at 210 nmFor detecting non-chromophoric compounds

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Obtain fresh stems of Tinospora crispa. Ensure proper botanical identification by a qualified taxonomist.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried stems into a coarse powder using a mechanical grinder.

Crude Extraction of this compound

This protocol describes a standard ethanol extraction method.

  • Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large container and add 95% ethanol in a 1:10 (w/v) ratio.

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract will be a dark, viscous residue.

Fractionation of the Crude Extract

This step separates compounds based on their polarity.

  • Suspension: Suspend the crude ethanolic extract in distilled water.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive partitioning with solvents of increasing polarity:

      • n-Hexane (to remove non-polar compounds like fats and waxes).

      • Ethyl acetate (EtOAc).

      • n-Butanol (n-BuOH).

    • Collect each solvent fraction separately. This compound, being a glycoside, is expected to be enriched in the EtOAc and n-BuOH fractions.

  • Concentration of Fractions: Concentrate the EtOAc and n-BuOH fractions separately using a rotary evaporator to obtain the respective dried fractions.

Purification by Column Chromatography

This protocol outlines the separation of the target compound from the enriched fraction using silica gel chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in chloroform (CHCl₃).

    • Pack a glass column with the slurry to the desired height.

  • Sample Loading:

    • Adsorb the dried EtOAc or n-BuOH fraction onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% CHCl₃.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (MeOH). A typical gradient would be from 100:0 to 80:20 (CHCl₃:MeOH).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH 9:1).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

    • Combine fractions containing the compound of interest based on their TLC profiles.

Final Purification by Preparative HPLC

This final step is crucial for obtaining high-purity this compound.

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase for HPLC. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: A preparative HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water (H₂O).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient Program: A linear gradient from 20% B to 80% B over 40 minutes is a good starting point. This should be optimized based on analytical HPLC runs.

    • Flow Rate: 4-5 mL/min.

    • Detection: 210 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical run with a reference standard if available.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the solvent from the purified fraction by lyophilization or evaporation under a stream of nitrogen to obtain pure this compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Plant Tinospora crispa Stems Drying Drying & Powdering Plant->Drying Extraction Crude Extraction (95% Ethanol) Drying->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanolic Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAc_BuOH_Fraction EtOAc & n-BuOH Fractions Partitioning->EtOAc_BuOH_Fraction ColumnChrom Column Chromatography (Silica Gel, CHCl₃:MeOH) EtOAc_BuOH_Fraction->ColumnChrom SemiPure Semi-pure this compound ColumnChrom->SemiPure PrepHPLC Preparative HPLC (C18, ACN:H₂O) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for In Vitro Assays of Borapetoside E Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to investigate the in vitro biological activities of Borapetoside E, a clerodane diterpenoid with known therapeutic effects on hyperglycemia and hyperlipidemia.[1][2] The following assays are designed to assess its cytotoxic, anti-inflammatory, and metabolic regulatory properties.

Cytotoxicity Assessment: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to evaluate the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6] This initial assessment is crucial to determine the optimal non-toxic concentration range of this compound for subsequent, more specific in vitro assays and to identify any potential cytotoxic effects. The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into purple formazan crystals.[5] The intensity of the purple color, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

1.1.1 Materials:

  • This compound

  • Human hepatocellular carcinoma cell line (HepG2)

  • RAW 264.7 murine macrophage cell line

  • 3T3-L1 pre-adipocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

1.1.2 Procedure:

  • Cell Seeding: Seed HepG2, RAW 264.7, or 3T3-L1 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
HepG20.124
124
1024
10024
RAW 264.70.124
124
1024
10024
3T3-L10.124
124
1024
10024

(Repeat for 48 and 72-hour incubation times)

Anti-Inflammatory Activity Assays

Application Note: Chronic inflammation is implicated in various metabolic diseases. These assays will evaluate the potential anti-inflammatory effects of this compound. The nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common method to screen for anti-inflammatory activity.[1][7] Additionally, quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assays (ELISA) will provide a more detailed understanding of the anti-inflammatory mechanism.[8][9]

Experimental Protocol: Nitric Oxide (NO) Assay

2.1.1 Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

2.1.2 Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight. Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.[7]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Experimental Protocol: TNF-α and IL-6 ELISA

2.2.1 Materials:

  • Cell culture supernatants from the NO assay experiment

  • Human TNF-α ELISA Kit (or murine, depending on cell line)[8][10][11][12]* Human IL-6 ELISA Kit (or murine, depending on cell line) [9][13][14][15][16]* Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution

  • Stop solution

  • Microplate reader

2.2.2 Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash and add streptavidin-HRP.

  • Wash and add the substrate solution, allowing color to develop.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the concentrations of TNF-α and IL-6 from their respective standard curves.

Data Presentation

Table 2: Anti-inflammatory Effects of this compound

TreatmentConcentration (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)-
LPS only-
This compound + LPS0.1
1
10
Positive Control + LPS(Specify)

Metabolic Regulation Assays

Application Note: this compound has been reported to improve hyperglycemia and hyperlipidemia, suggesting a role in metabolic regulation. [1][2][17]The following assays will investigate its effects on key metabolic processes. The adipocyte differentiation assay will assess its impact on the formation of fat cells. The glucose uptake assay will determine its effect on insulin sensitivity in adipocytes. Finally, Western blot analysis of key proteins in the SREBP and insulin signaling pathways will elucidate the molecular mechanisms of action.

Experimental Protocol: Adipocyte Differentiation Assay

3.1.1 Materials:

  • 3T3-L1 pre-adipocytes

  • Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

  • Oil Red O staining solution

  • Formalin

  • Isopropanol

  • Microscope

3.1.2 Procedure:

  • Cell Culture and Induction: Culture 3T3-L1 pre-adipocytes to full confluency. Two days post-confluency, induce differentiation by replacing the medium with adipocyte differentiation medium, with or without various concentrations of this compound. [18][19]2. Differentiation Period: After 3 days, replace the medium with DMEM containing 10% FBS and insulin, with or without this compound. Continue to culture for another 2-3 days, then switch to regular DMEM with 10% FBS and the respective concentrations of this compound. Lipid droplets should be visible within 7-10 days. [18]3. Oil Red O Staining: After differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour. [19]Wash with water and then 60% isopropanol. Stain with Oil Red O working solution for 10-30 minutes. [18]4. Quantification: Wash the cells with water. The stained lipid droplets can be visualized and imaged under a microscope. For quantitative analysis, elute the stain with 100% isopropanol and measure the absorbance at 510 nm. [20]

Experimental Protocol: Glucose Uptake Assay

3.2.1 Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Insulin

  • This compound

  • Scintillation counter or fluorescence plate reader

3.2.2 Procedure:

  • Cell Preparation: Differentiate 3T3-L1 cells in a 12-well plate. Serum starve the differentiated adipocytes for 2-4 hours. [21]2. Treatment: Wash the cells with KRPH buffer. Treat the cells with or without insulin (e.g., 100 nM) and with various concentrations of this compound for 30 minutes.

  • Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose and incubate for 10 minutes. [21]4. Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% SDS). [21]5. Measurement: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the glucose uptake to the total protein content of each well.

Experimental Protocol: Western Blot Analysis

3.3.1 Materials:

  • Treated cell lysates (from HepG2 or 3T3-L1 cells)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-SREBP-1c, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

3.3.2 Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize SREBP-1c levels to a loading control like β-actin.

Data Presentation

Table 3: Effect of this compound on Adipocyte Differentiation and Glucose Uptake

TreatmentConcentration (µM)Adipocyte Differentiation (OD at 510 nm)Glucose Uptake (Fold Change over Basal)
Undifferentiated Control-
Differentiated Control-
This compound0.1
1
10
Insulin (for Glucose Uptake)100 nMN/A

Table 4: Effect of this compound on Key Signaling Proteins

Target ProteinCell LineTreatmentConcentration (µM)Relative Protein Expression (Fold Change)
SREBP-1cHepG2This compound0.1
1
10
p-Akt/Total Akt Ratio3T3-L1Insulin + this compound0.1
1
10

Visualizations

Signaling Pathways

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP-Insig SREBP_SCAP_Active SREBP-SCAP S1P S1P SREBP_SCAP_Active->S1P Transport to Golgi S2P S2P S1P->S2P Cleavage by S1P nSREBP nSREBP S2P->nSREBP Cleavage by S2P SRE SRE nSREBP->SRE Translocates to Nucleus Gene_Expression Lipogenic Gene Expression SRE->Gene_Expression Binds to SRE Borapetoside_E This compound Borapetoside_E->SREBP_SCAP_Active Inhibits SREBP activation Low_Sterols Low Sterols Low_Sterols->SREBP_SCAP_Active Promotes transport High_Sterols High Sterols High_Sterols->SREBP_SCAP Inhibits transport Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocation to Plasma Membrane Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Borapetoside_E This compound Borapetoside_E->pAkt May enhance phosphorylation MTT_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 24/48/72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H Anti_Inflammatory_Workflow cluster_NO Nitric Oxide Assay cluster_ELISA TNF-α / IL-6 ELISA A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS for 24 hours B->C D Collect supernatant C->D E Mix supernatant with Griess Reagent D->E G Perform ELISA according to kit protocol D->G F Measure absorbance at 540 nm E->F H Measure absorbance at 450 nm G->H

References

In Vivo Models for Studying Borapetoside E's Effects on Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo models for investigating the anti-diabetic properties of Borapetoside E, a clerodane diterpenoid extracted from Tinospora crispa. The protocols outlined below are based on established methodologies and findings from preclinical research, particularly focusing on the high-fat diet-induced model of type 2 diabetes.

Introduction to this compound and its Anti-Diabetic Potential

This compound is a natural compound that has demonstrated significant therapeutic potential in the management of type 2 diabetes and related metabolic disorders in preclinical studies. Research has shown that this compound can markedly improve hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[1][2] Its mechanism of action is linked to the suppression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes, which are crucial in lipid synthesis.[1][2] These promising results make this compound a strong candidate for further investigation as a novel anti-diabetic agent.

Recommended In Vivo Model: High-Fat Diet (HFD)-Induced Type 2 Diabetes in Mice

The high-fat diet (HFD)-fed mouse is a widely used and clinically relevant model for studying impaired glucose tolerance and type 2 diabetes.[3] This model effectively mimics the key metabolic dysregulations observed in human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia, which are induced by chronic consumption of a diet with a high percentage of calories from fat.

Key Features of the HFD-Induced Diabetes Model:

  • Pathophysiological Relevance: Develops key features of human type 2 diabetes, including insulin resistance and subsequent hyperglycemia.

  • Robust and Reproducible: A well-established and reliable method for inducing a diabetic phenotype.

  • Utility in Drug Evaluation: Suitable for assessing the efficacy of therapeutic interventions on various metabolic parameters.[3]

Experimental Protocols

Induction of Type 2 Diabetes using a High-Fat Diet

This protocol describes the induction of a diabetic phenotype in mice through prolonged feeding of a high-fat diet.

Materials:

  • Male C57BL/6J mice (4 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)[4]

  • Standard chow diet (control)

  • Animal caging with free access to food and water

  • Glucometer and test strips

Procedure:

  • Acclimate the mice for one week upon arrival, housing them under standard laboratory conditions (25°C, 12h/12h light-dark cycle).

  • Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.[4]

  • Provide the respective diets and water ad libitum.

  • Monitor the body weight and food intake of the mice weekly.

  • After 8-12 weeks of HFD feeding, confirm the diabetic phenotype by measuring fasting blood glucose levels. Mice with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and suitable for the study.[5]

  • Continue the respective diets throughout the experimental period.

Administration of this compound

This protocol outlines the preparation and administration of this compound to the HFD-induced diabetic mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a solution containing a small percentage of DMSO and Tween 80)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the injection volume.

  • Divide the diabetic mice into treatment groups:

    • Vehicle control group (receiving only the vehicle)

    • This compound treatment group(s) (receiving different doses of this compound, e.g., 20 and 40 mg/kg body weight)

    • Positive control group (e.g., metformin-treated)

  • Administer this compound or vehicle via intraperitoneal injection once daily for a specified period (e.g., 4-8 weeks).

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the mice to clear a glucose load from the bloodstream, providing an indication of glucose tolerance.

Materials:

  • Glucose solution (20% in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

Procedure:

  • Fast the mice overnight (for approximately 12-16 hours) before the test, ensuring free access to water.[6]

  • Record the body weight of each mouse.

  • Collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.

  • Administer a glucose solution (2 g/kg body weight) orally via gavage.[7]

  • Collect blood samples at 15, 30, 60, and 120 minutes after the glucose administration and measure the blood glucose levels.[6]

Insulin Tolerance Test (ITT)

The ITT is used to evaluate the systemic response to insulin, providing a measure of insulin sensitivity.

Materials:

  • Human regular insulin

  • Sterile saline

  • Syringes and needles for i.p. injection

  • Glucometer and test strips

Procedure:

  • Fast the mice for 4-6 hours before the test, with free access to water.[8]

  • Record the body weight of each mouse.

  • Collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.

  • Administer human regular insulin (0.75 U/kg body weight) via intraperitoneal injection.[9]

  • Collect blood samples at 15, 30, and 60 minutes after the insulin injection and measure the blood glucose levels.[9]

Biochemical Analysis of Serum and Liver Samples

This protocol describes the collection and analysis of blood and liver tissue to assess lipid profiles and markers of liver function.

Materials:

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Commercial assay kits for triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).

Procedure:

  • At the end of the treatment period, fast the mice overnight.

  • Collect blood via cardiac puncture or retro-orbital bleeding and place it in microcentrifuge tubes.

  • Allow the blood to clot at room temperature and then centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the serum.

  • Store the serum samples at -80°C until analysis.

  • Excise the liver, weigh it, and immediately freeze it in liquid nitrogen or store it at -80°C for subsequent analysis.

  • Measure the levels of TG, TC, LDL-C, HDL-C, ALT, and AST in the serum using commercially available kits according to the manufacturer's instructions.

  • For hepatic lipid analysis, homogenize a portion of the liver tissue and extract lipids for the measurement of hepatic TG and TC content.[10]

Western Blot Analysis of SREBP-1 in Liver Tissue

This protocol is for assessing the protein expression levels of SREBP-1 in the liver, a key target in the proposed mechanism of this compound.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SREBP-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize frozen liver tissue in lysis buffer to extract total protein.[11]

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against SREBP-1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize the expected quantitative data from in vivo studies investigating the effects of this compound on HFD-induced diabetic mice.

Table 1: Effects of this compound on Metabolic Parameters

ParameterControl (Chow)Vehicle (HFD)This compound (20 mg/kg)This compound (40 mg/kg)Metformin
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Serum Insulin (ng/mL)
HOMA-IR
AUC for OGTT (mg/dL*min)
AUC for ITT (% baseline)

Table 2: Effects of this compound on Serum and Hepatic Lipid Profiles

ParameterControl (Chow)Vehicle (HFD)This compound (20 mg/kg)This compound (40 mg/kg)Metformin
Serum Triglycerides (mg/dL)
Serum Total Cholesterol (mg/dL)
Serum LDL-C (mg/dL)
Serum HDL-C (mg/dL)
Hepatic Triglycerides (mg/g tissue)
Hepatic Total Cholesterol (mg/g tissue)

Table 3: Effects of this compound on Liver Function Markers

ParameterControl (Chow)Vehicle (HFD)This compound (20 mg/kg)This compound (40 mg/kg)Metformin
Serum ALT (U/L)
Serum AST (U/L)

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis start 4-week-old C57BL/6J mice acclimation Acclimation (1 week) start->acclimation diet Dietary Intervention (HFD vs. Chow) acclimation->diet induction Diabetes Induction (8-12 weeks) diet->induction grouping Grouping of Diabetic Mice induction->grouping treatment Daily i.p. Injection (this compound, Vehicle, Metformin) (4-8 weeks) grouping->treatment ogtt OGTT treatment->ogtt itt ITT treatment->itt biochem Biochemical Analysis (Serum & Liver) treatment->biochem western Western Blot (SREBP-1) treatment->western

Caption: Experimental workflow for evaluating this compound in HFD-induced diabetic mice.

signaling_pathway cluster_liver_cell Hepatocyte cluster_outcome Therapeutic Effects borapetoside_e This compound srebp SREBP-1c (Sterol Regulatory Element- Binding Protein 1c) borapetoside_e->srebp suppresses expression of improved_hyperglycemia Improved Hyperglycemia borapetoside_e->improved_hyperglycemia improved_hyperlipidemia Improved Hyperlipidemia borapetoside_e->improved_hyperlipidemia reduced_steatosis Reduced Hepatic Steatosis borapetoside_e->reduced_steatosis improved_insulin_sensitivity Improved Insulin Sensitivity borapetoside_e->improved_insulin_sensitivity lipid_synthesis_genes Downstream Target Genes (e.g., FAS, ACC) srebp->lipid_synthesis_genes activates lipid_synthesis De Novo Lipogenesis (Triglyceride & Cholesterol Synthesis) lipid_synthesis_genes->lipid_synthesis promotes hepatic_steatosis Hepatic Steatosis (Fatty Liver) lipid_synthesis->hepatic_steatosis leads to insulin_resistance Insulin Resistance hepatic_steatosis->insulin_resistance contributes to

Caption: Proposed signaling pathway of this compound in ameliorating diabetes.

References

Unraveling the Genomic Impact of Borapetoside E: Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the impact of Borapetoside E, a clerodane diterpenoid with potential therapeutic applications, on gene expression. The following protocols and methodologies are designed to enable researchers to elucidate the molecular mechanisms of this compound, with a particular focus on its known inhibitory effects on the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.

Introduction

This compound, isolated from Tinospora crispa, has demonstrated significant potential in improving conditions like hyperglycemia and hyperlipidemia.[1][2] Mechanistic studies have revealed that this compound suppresses the expression of SREBPs and their downstream target genes, which are pivotal in lipid biosynthesis.[1][2][3] Understanding the precise effects of this compound on the transcriptome is crucial for its development as a therapeutic agent. This document outlines detailed protocols for global gene expression profiling using RNA sequencing and microarray analysis, as well as targeted gene expression validation using quantitative real-time PCR (qRT-PCR).

Key Signaling Pathway: SREBP-Mediated Lipid Metabolism

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. This compound has been shown to intervene in this pathway, leading to a downregulation of genes involved in lipid production.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterols (Inactive) S1P S1P SREBP_SCAP->S1P Translocation S2P S2P S1P->S2P Cleavage 1 nSREBP nSREBP (Active Nucleus Fragment) S2P->nSREBP Cleavage 2 SRE Sterol Regulatory Element (SRE) nSREBP->SRE Translocation & Binding Lipid_Synthesis_Genes Lipid Synthesis Genes (FASN, ACC, SCD1, etc.) SRE->Lipid_Synthesis_Genes Gene Transcription Borapetoside_E This compound Borapetoside_E->SREBP_SCAP Inhibition Low_Sterols Low Sterols Low_Sterols->SREBP_SCAP Activation

Caption: SREBP signaling pathway and the inhibitory point of this compound.

Experimental Workflow for Assessing Gene Expression Changes

A multi-step approach is recommended to comprehensively evaluate the impact of this compound on gene expression. This workflow ensures a global, unbiased analysis followed by robust validation of key findings.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, 3T3-L1) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation Global_Analysis 4. Global Gene Expression Profiling RNA_Isolation->Global_Analysis RNA_Seq RNA Sequencing Global_Analysis->RNA_Seq Microarray Microarray Analysis Global_Analysis->Microarray Data_Analysis 5. Bioinformatic Analysis (Differential Expression, Pathway Analysis) RNA_Seq->Data_Analysis Microarray->Data_Analysis Target_Validation 6. Target Gene Validation Data_Analysis->Target_Validation qRT_PCR qRT-PCR Target_Validation->qRT_PCR Results 7. Data Interpretation & Conclusion qRT_PCR->Results

Caption: Recommended experimental workflow for gene expression analysis.

Protocols

Protocol 1: Global Gene Expression Profiling using RNA Sequencing (RNA-Seq)

RNA-Seq offers an unbiased and comprehensive view of the transcriptome, enabling the discovery of novel genes and pathways affected by this compound.[4][5]

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocytes) under standard conditions.

  • Treat cells with a range of this compound concentrations (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours). Include at least three biological replicates per condition.

2. RNA Isolation:

  • Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.[6]

3. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from 1 µg of total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.

4. Bioinformatic Analysis:

  • Quality Control: Assess raw sequencing data quality using tools like FastQC.

  • Alignment: Align reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and functions enriched in the DEG list.

Protocol 2: Microarray Analysis

Microarray analysis provides a robust and cost-effective method for screening the expression of thousands of known genes simultaneously.[7][8][9][10]

1. Cell Culture, Treatment, and RNA Isolation:

  • Follow steps 1 and 2 from the RNA-Seq protocol.

2. cDNA Synthesis and Labeling:

  • Synthesize first-strand cDNA from total RNA using reverse transcriptase.

  • Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5). For two-color arrays, label the control and treated samples with different dyes.

3. Hybridization:

  • Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes. Hybridization is typically carried out in a hybridization chamber for 16-24 hours.

  • Wash the microarray slides to remove non-specifically bound cDNA.

4. Scanning and Data Extraction:

  • Scan the microarray slide using a laser scanner to detect the fluorescent signals.

  • Use image analysis software to quantify the signal intensity for each spot on the array.

5. Data Analysis:

  • Normalization: Normalize the raw data to correct for technical variations (e.g., Loess normalization).

  • Differential Expression Analysis: Identify genes with statistically significant changes in expression between treated and control samples (e.g., using SAM or limma).

  • Clustering and Pathway Analysis: Perform hierarchical clustering to group genes with similar expression patterns and conduct pathway analysis as described for RNA-Seq.

Protocol 3: Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is the gold standard for validating the expression changes of specific genes identified through RNA-Seq or microarray analysis.[11][12]

1. Cell Culture, Treatment, and RNA Isolation:

  • Follow steps 1 and 2 from the RNA-Seq protocol.

2. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

3. Primer Design and Validation:

  • Design primers for your target genes (e.g., SREBF1, FASN, ACACA, SCD) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0) using primer design software (e.g., Primer-BLAST).

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.[13]

4. qRT-PCR Reaction:

  • Set up the qRT-PCR reaction using a SYBR Green-based master mix, diluted cDNA, and forward and reverse primers.

  • Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to ensure primer specificity.[14]

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes.[10]

Data Presentation

Quantitative data from gene expression analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Differentially Expressed Genes in the SREBP Pathway (RNA-Seq/Microarray Data)

Gene SymbolGene NameLog2 Fold Change (this compound vs. Control)p-value
SREBF1Sterol Regulatory Element Binding Transcription Factor 1-1.5<0.01
FASNFatty Acid Synthase-2.1<0.001
ACACAAcetyl-CoA Carboxylase Alpha-1.8<0.01
SCDStearoyl-CoA Desaturase-2.5<0.001
HMGCR3-Hydroxy-3-Methylglutaryl-CoA Reductase-1.2<0.05
LDLRLow Density Lipoprotein Receptor-1.0<0.05

Table 2: qRT-PCR Validation of Key SREBP Target Genes

Gene SymbolRelative Gene Expression (Fold Change vs. Control)Standard Deviationp-value
SREBF10.450.05<0.01
FASN0.320.04<0.001
ACACA0.410.06<0.01
SCD0.280.03<0.001

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By combining global profiling techniques with targeted validation, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the therapeutic potential of this natural compound. The focus on the SREBP pathway provides a clear direction for initial studies, with the potential to uncover novel regulatory roles of this compound in lipid metabolism and beyond.

References

Application Notes and Protocols: Histological Analysis of Tissues from Borapetoside E-Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside E, a clerodane diterpenoid extracted from Tinospora crispa, has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of metabolic diseases.[1] Research in high-fat-diet (HFD)-induced obese mice has shown that this compound can markedly improve hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[2][1] Histological analysis is a cornerstone for evaluating the in vivo efficacy of this compound, providing critical insights into its effects on tissue morphology and cellular composition. These application notes provide a comprehensive guide to the histological evaluation of tissues from mice treated with this compound, including detailed protocols and data presentation formats.

Biological Context and Signaling Pathways

This compound primarily exerts its beneficial effects by modulating lipid metabolism. It has been shown to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes.[1] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting the SREBP pathway, this compound reduces lipid accumulation in tissues such as the liver and adipose tissue. This mechanism of action is central to its ability to ameliorate conditions like hepatic steatosis.

Additionally, related compounds from Tinospora crispa, such as Borapetoside A and C, have been shown to influence insulin signaling pathways, including the IR-Akt-GLUT2 axis, and reduce hepatic gluconeogenesis.[3][4][5] While the direct effect of this compound on this pathway is a subject of ongoing research, it is a relevant pathway to consider for a comprehensive histological and molecular analysis.

This compound Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin_Receptor Insulin Receptor (IR) Akt Akt Insulin_Receptor->Akt activates (Potential Pathway) Borapetoside_E This compound SREBP SREBPs Borapetoside_E->SREBP inhibition Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, ACC) SREBP->Lipid_Synthesis_Genes activates GLUT2 GLUT2 Akt->GLUT2 translocation (Potential Pathway) Lipid_Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis Hepatic_Steatosis Hepatic Steatosis Lipid_Synthesis->Hepatic_Steatosis

Caption: Putative signaling pathway of this compound.

Data Presentation

Quantitative histological data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Histopathological Scoring of Liver Tissue

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)Metformin
Steatosis Score (0-3)
Inflammation Score (0-3)
Hepatocyte Ballooning (0-2)
Fibrosis Score (0-4)

Scoring systems should be based on established methods (e.g., NAFLD Activity Score - NAS).

Table 2: Morphometric Analysis of Adipose Tissue

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)Metformin
Adipocyte Diameter (µm)
Adipocyte Area (µm²)
Adipocyte Density (cells/mm²)

Experimental Protocols

The following are detailed protocols for the histological analysis of tissues from mice treated with this compound.

Tissue Collection and Fixation

This protocol outlines the essential first steps for preserving tissue morphology for subsequent histological analysis.

Materials:

  • 10% Neutral Buffered Formalin (NBF) or Bouin's fixative[6][7][8][9]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dissection tools

  • Tissue cassettes

  • Perfusion apparatus (optional, but recommended for certain tissues)

Procedure:

  • Anesthetize the mouse according to approved animal welfare protocols.

  • For optimal fixation, especially for central nervous system tissues and to clear blood from organs, perform transcardial perfusion with PBS followed by 10% NBF.[9][10]

  • Carefully dissect the tissues of interest (e.g., liver, epididymal white adipose tissue, pancreas, skeletal muscle).

  • For larger organs like the liver, take representative sections of a consistent thickness (e.g., 3-5 mm).[8]

  • Place the tissue samples into labeled cassettes.

  • Immerse the cassettes in at least 10 volumes of 10% NBF or Bouin's fixative.[8]

  • Fix for 24-48 hours at room temperature. Avoid prolonged fixation to prevent tissue hardening and antigen masking.

  • After fixation, transfer the cassettes to 70% ethanol for storage until processing.

Tissue Processing and Paraffin Embedding

This protocol describes the steps to dehydrate, clear, and infiltrate the fixed tissue with paraffin wax, preparing it for sectioning.

Materials:

  • Automated tissue processor

  • Graded ethanol series (70%, 80%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Paraffin wax

  • Embedding station with molds

Procedure:

  • Load the tissue cassettes into an automated tissue processor.

  • The processor will perform the following steps:

    • Dehydration: A graded series of ethanol washes to remove water from the tissue (e.g., 70% ethanol, 95% ethanol, 100% ethanol).

    • Clearing: Immersion in a clearing agent like xylene to remove the ethanol, making the tissue receptive to paraffin infiltration.

    • Infiltration: Incubation in molten paraffin wax to fill the tissue spaces.

  • Following processing, manually embed the tissues in paraffin blocks using an embedding station, ensuring proper orientation of the tissue.[8]

  • Allow the blocks to cool and solidify on a cold plate.

Tissue Sectioning and Mounting

This protocol details the process of cutting thin sections from the paraffin blocks and mounting them on microscope slides.

Materials:

  • Microtome

  • Water bath (40-45°C)

  • Microscope slides (positively charged)

  • Slide warmer or oven

Procedure:

  • Trim the paraffin block to expose the tissue surface.

  • Set the microtome to the desired section thickness (typically 4-5 µm).[7]

  • Cut a ribbon of sections and float it on the surface of the water bath to flatten.

  • Mount a section onto a labeled, positively charged microscope slide.

  • Place the slides on a slide warmer or in an oven at 60°C for at least 30 minutes to adhere the sections to the slide and melt the paraffin.

Hematoxylin and Eosin (H&E) Staining

H&E staining is a fundamental histological stain used to visualize tissue morphology.

Materials:

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Harris's Hematoxylin solution

  • Acid-alcohol (e.g., 1% HCl in 70% ethanol)

  • Scott's tap water substitute or ammonia water

  • Eosin Y solution

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization: Immerse slides in xylene to remove the paraffin.

  • Rehydration: Rehydrate the sections through a graded series of ethanol to water.

  • Hematoxylin Staining: Stain with Harris's Hematoxylin to stain cell nuclei blue/purple.

  • Differentiation: Briefly dip in acid-alcohol to remove excess hematoxylin.

  • Bluing: Immerse in Scott's tap water substitute to turn the nuclei blue.

  • Eosin Staining: Counterstain with Eosin Y to stain the cytoplasm and extracellular matrix pink/red.

  • Dehydration: Dehydrate the sections through a graded series of ethanol.

  • Clearing: Clear in xylene.

  • Mounting: Apply a drop of mounting medium and place a coverslip over the tissue section.

Experimental Workflow for Histological Analysis

Animal_Treatment Animal Treatment (this compound, Vehicle, etc.) Tissue_Collection Tissue Collection and Fixation Animal_Treatment->Tissue_Collection Processing_Embedding Tissue Processing and Paraffin Embedding Tissue_Collection->Processing_Embedding Sectioning_Mounting Sectioning and Mounting Processing_Embedding->Sectioning_Mounting Staining Staining (H&E, IHC, etc.) Sectioning_Mounting->Staining Microscopy_Imaging Microscopy and Imaging Staining->Microscopy_Imaging Data_Analysis Data Analysis (Scoring, Morphometry) Microscopy_Imaging->Data_Analysis

References

Application Notes and Protocols for Measuring the Metabolic Effects of Borapetoside E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various biochemical assays for elucidating the metabolic effects of Borapetoside E, a clerodane diterpenoid with promising therapeutic potential for type 2 diabetes and related metabolic syndromes.[1][2][3] The following protocols are designed to be detailed and robust, enabling researchers to investigate the impact of this compound on glucose uptake, lipid metabolism, cellular respiration, and key signaling pathways.

Assessment of Glucose Metabolism

This compound has been shown to improve hyperglycemia.[1][2][3] The following assays are crucial for quantifying its effects on glucose uptake and the underlying molecular mechanisms.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), into cultured cells.[4] An increase in fluorescence intensity within the cells is proportional to the rate of glucose uptake.

Protocol:

  • Cell Culture: Plate adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes) in a 96-well black, clear-bottom plate and allow them to adhere and differentiate.

  • Serum Starvation: Once cells are differentiated, replace the culture medium with serum-free medium and incubate for 2-4 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-24 hours). Include a positive control such as insulin (100 nM).

  • 2-NBDG Incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Then, add KRH buffer containing 100 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer. Measure the intracellular fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Data Presentation:

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (AU)% Glucose Uptake (relative to control)
Vehicle Control05000 ± 350100%
This compound16500 ± 420130%
This compound108500 ± 510170%
This compound5011000 ± 600220%
Insulin (Positive Control)0.112500 ± 700250%
GLUT4 Translocation Assay

This assay determines the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a critical step for insulin-stimulated glucose uptake.

Protocol:

  • Cell Culture: Use cells stably expressing a tagged version of GLUT4 (e.g., GLUT4-myc or GLUT4-GFP).

  • Treatment: Treat the cells with this compound, vehicle, or insulin as described in the glucose uptake assay.

  • Immunofluorescence Staining (for GLUT4-myc):

    • Fix the cells with 4% paraformaldehyde.

    • Without permeabilizing the cells, incubate with an anti-myc antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging: Acquire images using a fluorescence microscope. The fluorescence intensity on the cell surface corresponds to the amount of translocated GLUT4.

  • Quantification: Quantify the cell surface fluorescence intensity using image analysis software.

Data Presentation:

Treatment GroupConcentration (µM)Mean Surface Fluorescence (AU)Fold Change in GLUT4 Translocation
Vehicle Control0200 ± 251.0
This compound10350 ± 301.75
Insulin (Positive Control)0.1500 ± 452.5

Evaluation of Lipid Metabolism

This compound has been observed to improve hyperlipidemia and hepatic steatosis by suppressing lipid synthesis.[1][2][3] The following assays are key to investigating these effects.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of neutral lipids in adipocytes.

Protocol:

  • Adipocyte Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) in differentiation medium until mature adipocytes are formed. Treat the cells with this compound during the differentiation process.

  • Fixation: Wash the differentiated cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining:

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Incubate the cells with a freshly prepared Oil Red O working solution for 10-15 minutes.

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • Visually inspect and image the cells under a microscope.

    • For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 510 nm (OD)% Lipid Accumulation (relative to control)
Vehicle Control00.85 ± 0.05100%
This compound10.68 ± 0.0480%
This compound100.45 ± 0.0353%
This compound500.30 ± 0.0235%
SREBP-1 Activity Assay

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor regulating lipogenesis. This compound has been shown to suppress its expression.[1][2][3] This assay measures the DNA-binding activity of SREBP-1 in nuclear extracts.

Protocol:

  • Nuclear Extract Preparation: Treat cells (e.g., HepG2 hepatocytes) with this compound. Prepare nuclear extracts using a commercial kit or a standard protocol.

  • ELISA-based Assay:

    • Use a commercial SREBP-1 transcription factor assay kit.

    • Add the nuclear extracts to wells of a 96-well plate pre-coated with an oligonucleotide containing the SREBP-1 consensus binding site.

    • Incubate to allow SREBP-1 to bind to the DNA.

    • Wash and add a primary antibody specific to the active form of SREBP-1.

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance at 450 nm.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 450 nm (OD)% SREBP-1 Activity (relative to control)
Vehicle Control01.20 ± 0.08100%
This compound100.84 ± 0.0670%
This compound500.54 ± 0.0445%

Analysis of Cellular Respiration

This compound has been found to increase oxygen consumption.[3] The Seahorse XF Analyzer is a powerful tool for measuring cellular respiration in real-time.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Protocol:

  • Cell Culture: Seed cells in a Seahorse XF culture plate and treat with this compound for the desired duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

  • Mito Stress Test:

    • Load the sensor cartridge with sequential inhibitors of mitochondrial respiration: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

    • Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

Treatment GroupConcentration (µM)Basal OCR (pmol/min)Maximal OCR (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control0150 ± 10300 ± 20100%
This compound10180 ± 12380 ± 25111%
This compound50220 ± 15450 ± 30105%

Investigation of Upstream Signaling Pathways

The metabolic effects of this compound are likely mediated by the modulation of key signaling pathways, such as the insulin signaling pathway. Related compounds like Borapetoside C have been shown to act via the IR-Akt-GLUT2 pathway.[5]

Western Blot for Insulin Receptor and Akt Phosphorylation

This technique is used to detect the phosphorylation and subsequent activation of key proteins in the insulin signaling cascade.

Protocol:

  • Cell Lysis: Treat cells with this compound and/or insulin. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies specific for the phosphorylated forms of the insulin receptor (IR) and Akt (e.g., p-IR, p-Akt), as well as antibodies for the total forms of these proteins.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatment Groupp-IR / Total IR (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)1.82.2
Insulin (100 nM)3.54.0
This compound + Insulin4.55.2

Visualizations

Borapetoside_E_Metabolic_Effects_Workflow cluster_assays Biochemical Assays cluster_outcomes Measured Metabolic Effects Glucose_Uptake Glucose Uptake Assay (2-NBDG) Increased_Glucose_Uptake Increased Glucose Uptake Glucose_Uptake->Increased_Glucose_Uptake Lipid_Accumulation Lipid Accumulation Assay (Oil Red O) Decreased_Lipid_Synthesis Decreased Lipid Synthesis Lipid_Accumulation->Decreased_Lipid_Synthesis Cellular_Respiration Cellular Respiration Assay (Seahorse XF) Increased_Oxygen_Consumption Increased Oxygen Consumption Cellular_Respiration->Increased_Oxygen_Consumption Signaling_Pathways Signaling Pathway Analysis (Western Blot) Modulation_of_Signaling Modulation of Signaling Pathways Signaling_Pathways->Modulation_of_Signaling Borapetoside_E This compound Treatment Borapetoside_E->Glucose_Uptake Borapetoside_E->Lipid_Accumulation Borapetoside_E->Cellular_Respiration Borapetoside_E->Signaling_Pathways

Caption: Experimental workflow for assessing the metabolic effects of this compound.

Insulin_Signaling_Pathway cluster_pathway Proposed Insulin Signaling Pathway Modulation by this compound Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Borapetoside_E This compound Borapetoside_E->IR ? pIR p-IR IR->pIR Phosphorylation Akt Akt pIR->Akt pAkt p-Akt Akt->pAkt Phosphorylation GLUT4_Vesicle GLUT4 Vesicle pAkt->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Lipid_Metabolism_Pathway cluster_lipid Proposed Lipid Metabolism Modulation by this compound Borapetoside_E This compound SREBP1 SREBP-1 Borapetoside_E->SREBP1 Inhibition Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) SREBP1->Lipogenic_Genes Activation Fatty_Acid_Synthesis Fatty Acid Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis Lipid_Accumulation Lipid Accumulation Fatty_Acid_Synthesis->Lipid_Accumulation

Caption: Proposed mechanism of this compound on lipid metabolism via SREBP-1.

References

Application Notes and Protocols for Intraperitoneal Injection of Borapetoside E in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside E is a clerodane diterpenoid isolated from the plant Tinospora crispa. It has demonstrated potential therapeutic effects, particularly in the context of metabolic diseases.[1] This document provides detailed protocols for the intraperitoneal (I.P.) administration of this compound in mice, based on currently available scientific literature. The provided methodologies are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intraperitoneal administration of this compound in mice, as reported in preclinical studies.

Table 1: Intraperitoneal Injection Protocol

ParameterValueSource
Compound This compound[2]
Mouse Model High-Fat-Diet (HFD)-Induced Obese Mice[2]
Dosage 20 and 40 mg/kg body weight[3]
Vehicle 1.5% Dimethyl sulfoxide (DMSO) in saline[3]
Administration Frequency Twice daily[3]
Injection Volume Not explicitly stated, typically 5-10 mL/kgGeneral Practice

Table 2: Pharmacokinetic and Toxicological Profile

ParameterValueSource
Acute Toxicity (LD50) Not Available
Chronic Toxicity Not Available
Observed Adverse Effects At therapeutic doses (20 and 40 mg/kg), no significant changes in serum creatinine or creatine kinase were observed. Levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were reportedly improved in this compound-treated mice compared to controls.[3][3]
Pharmacokinetic Profile Not Available

Note on Related Compounds: An acute toxicity study on a combination of related compounds, Borapetosides B, C, and F, in mice showed no signs of hepatotoxicity at a dose of 500 mg/kg.[4][5] A computational (in silico) study of Borapetoside C has been conducted to predict its pharmacokinetic and toxicity profile.[6][7] However, these findings are not directly applicable to this compound and should be interpreted with caution.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Weigh the required amount of this compound based on the desired concentration and the total volume of the dosing solution needed.

  • Dissolve this compound in a small volume of DMSO.

  • Gradually add sterile 0.9% saline to the DMSO-Borapetoside E mixture while vortexing to achieve the final desired concentration. The final concentration of DMSO in the vehicle should be 1.5%.[3]

  • Ensure the solution is homogenous and free of precipitates before administration.

  • Prepare the vehicle control solution using the same concentration of DMSO in sterile saline.

Intraperitoneal Injection Procedure in Mice

Animal Model:

  • High-fat-diet-induced obese mice are a relevant model for studying the metabolic effects of this compound.[2]

Procedure:

  • Properly restrain the mouse by gently scruffing the neck and back to expose the abdomen.

  • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and other organs.

  • The needle should be inserted at a 15-30 degree angle, just deep enough to penetrate the peritoneal cavity.

  • Slowly inject the this compound solution or vehicle control.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Efficacy Study in a High-Fat-Diet-Induced Obesity Model

This protocol is based on the methodology described by Xu et al. (2017).[2]

Experimental Design:

  • Induce obesity and insulin resistance in mice by feeding a high-fat diet for a specified period.

  • Divide the mice into the following groups:

    • Control group (e.g., standard diet)

    • High-Fat Diet (HFD) + Vehicle group

    • HFD + this compound (20 mg/kg) group

    • HFD + this compound (40 mg/kg) group

    • Positive control group (e.g., HFD + Metformin)

  • Administer this compound or vehicle via intraperitoneal injection twice daily.[3]

  • Monitor body weight, food intake, and water consumption regularly.

  • Perform relevant physiological and biochemical assessments at specified time points, such as:

    • Glucose tolerance tests

    • Insulin tolerance tests

    • Measurement of plasma glucose, insulin, and lipid levels

    • Analysis of gene and protein expression in relevant tissues (e.g., liver, adipose tissue)

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound has been shown to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis.[3]

BorapetosideE_Signaling Borapetoside_E This compound SREBPs SREBPs Borapetoside_E->SREBPs Lipid_Synthesis_Genes Downstream Lipid Synthesis Genes SREBPs->Lipid_Synthesis_Genes Lipid_Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis

Caption: this compound signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Induce Disease Model (e.g., HFD-induced obesity) Injection Intraperitoneal Injection (Twice Daily) Animal_Model->Injection Compound_Prep Prepare this compound and Vehicle Solutions Compound_Prep->Injection Monitoring Monitor Body Weight, Food/Water Intake Injection->Monitoring Physiological_Tests Physiological Tests (e.g., GTT, ITT) Monitoring->Physiological_Tests Biochemical_Analysis Biochemical Analysis (Blood, Tissues) Physiological_Tests->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Gene/Protein Expression) Biochemical_Analysis->Molecular_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for Studying the Pharmacokinetics of Borapetoside E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the pharmacokinetic properties of Borapetoside E, a clerodane diterpenoid with potential therapeutic benefits. The following sections outline standard in vitro and in vivo methodologies, along with bioanalytical techniques essential for quantifying this compound in biological matrices.

In Vitro ADME Assays

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are crucial for early-stage assessment of a compound's pharmacokinetic profile. These assays provide insights into its metabolic stability and interaction with plasma proteins, which can significantly influence its efficacy and safety.

Metabolic Stability Assay

The metabolic stability assay evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, typically found in liver microsomes or hepatocytes.[1][2] This assay helps to predict the in vivo intrinsic clearance of the compound.[3]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (from human or other relevant species) on ice.

    • Prepare NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (0.1 M, pH 7.4).

    • Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and this compound (final concentration typically 1 µM) in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method (see Section 3).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation:

Time (min)This compound Remaining (%)ln(% Remaining)
01004.61
5854.44
15604.09
30353.56
60102.30
Calculated Parameters
t½ (min) Calculated Value
CLint (µL/min/mg protein) Calculated Value

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (this compound, Microsomes, NADPH system, Quenching Solution) prewarm Pre-warm Microsomes and this compound at 37°C reagents->prewarm initiate Initiate Reaction with NADPH System prewarm->initiate sampling Collect Aliquots at Time Points initiate->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (Calculate t½ and CLint) lcms->data

Caption: Workflow for the in vitro metabolic stability assay of this compound.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in the plasma.[4][5] The unbound fraction of the drug is generally considered to be pharmacologically active and available for distribution and elimination.[6] Equilibrium dialysis is a commonly used method for this purpose.

Experimental Protocol:

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., RED device).

    • The apparatus consists of two chambers separated by a semi-permeable membrane.

  • Sample Preparation:

    • Add plasma (from human or other relevant species) spiked with this compound to one chamber (the plasma chamber).

    • Add an equal volume of phosphate buffer (pH 7.4) to the other chamber (the buffer chamber).

  • Equilibrium Dialysis:

    • Seal the apparatus and incubate it at 37°C with gentle shaking to allow the unbound this compound to reach equilibrium across the membrane. The incubation time should be sufficient to reach equilibrium (typically 4-24 hours), which should be determined in preliminary experiments.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method (see Section 3).

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is calculated as: (1 - fu) * 100.

Data Presentation:

ParameterValue
Concentration in Plasma Chamber (ng/mL)Measured Value
Concentration in Buffer Chamber (ng/mL)Measured Value
Fraction Unbound (fu) Calculated Value
Percentage Bound (%) Calculated Value

Experimental Workflow:

cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis prepare Prepare Plasma with This compound and Buffer assemble Assemble Equilibrium Dialysis Apparatus prepare->assemble incubate Incubate at 37°C to Reach Equilibrium assemble->incubate collect Collect Aliquots from Both Chambers incubate->collect lcms LC-MS/MS Analysis collect->lcms calculate Calculate Fraction Unbound (fu) lcms->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

In Vivo Pharmacokinetic Study

In vivo pharmacokinetic studies are essential to understand the ADME properties of a compound in a living organism.[7][8] These studies involve administering the compound to an animal model and measuring its concentration in biological fluids (typically plasma) over time.

Experimental Protocol:

  • Animal Model:

    • Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Acclimatize the animals for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

  • Dose Formulation and Administration:

    • Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400) for IV injection. Administer a single bolus dose via the tail vein.

    • Oral (PO) Administration: Formulate this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose). Administer a single dose by oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Section 3).

  • Pharmacokinetic Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Determine key pharmacokinetic parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)ValueValue
Cmax (ng/mL)Calculated ValueCalculated Value
Tmax (h)-Calculated Value
AUC(0-t) (ngh/mL)Calculated ValueCalculated Value
AUC(0-inf) (ngh/mL)Calculated ValueCalculated Value
t½ (h)Calculated ValueCalculated Value
CL (L/h/kg)Calculated Value-
Vdss (L/kg)Calculated Value-
F (%)-Calculated Value

Experimental Workflow:

cluster_animal Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Acclimatize Animals fast Fast Overnight acclimatize->fast formulate Formulate Dose (IV and PO) fast->formulate administer Administer Dose formulate->administer blood Collect Blood Samples at Time Points administer->blood plasma Separate and Store Plasma blood->plasma lcms LC-MS/MS Analysis of Plasma Samples plasma->lcms pk Pharmacokinetic Data Analysis lcms->pk

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[9][10]

Protocol for Method Development and Validation:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of this compound and a suitable internal standard (IS, structurally similar but with a different mass) in an organic solvent.

    • Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into blank plasma.

  • Sample Preparation:

    • Develop a robust sample preparation method to extract this compound and the IS from plasma and remove proteins and other interferences. Common techniques include:

      • Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge.

      • Liquid-Liquid Extraction (LLE): Extract the analytes from the plasma into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Use a solid sorbent to selectively retain and elute the analytes.

  • Chromatographic Conditions:

    • Select a suitable HPLC or UHPLC column (e.g., C18).

    • Optimize the mobile phase composition (e.g., a gradient of water and acetonitrile with an additive like formic acid) to achieve good chromatographic separation and peak shape for this compound and the IS.

  • Mass Spectrometric Conditions:

    • Optimize the mass spectrometer parameters for the detection of this compound and the IS.

    • Use electrospray ionization (ESI) in either positive or negative mode.

    • Determine the precursor and product ions for multiple reaction monitoring (MRM) to ensure selectivity.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Logical Relationship of Pharmacokinetic Processes:

cluster_body Body cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI Gastrointestinal Tract (Oral) Blood Bloodstream (Free vs. Bound) GI->Blood Absorption Tissues Tissues (Site of Action) Blood->Tissues Distribution Liver Liver Blood->Liver Kidney Kidney Blood->Kidney Excretion Tissues->Blood Redistribution Liver->Blood Bile Bile Liver->Bile Excretion

Caption: Interrelationship of ADME processes in pharmacokinetics.

References

Application Notes and Protocols: Borapetoside E in High-Fat-Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a global health crisis, is a major risk factor for a cluster of metabolic abnormalities, including insulin resistance, hyperlipidemia, and non-alcoholic fatty liver disease. The use of natural compounds in mitigating obesity-related complications is an area of growing interest. Borapetoside E, a clerodane diterpenoid extracted from Tinospora crispa, has emerged as a promising therapeutic agent.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in high-fat-diet (HFD)-induced obesity models, based on preclinical findings.

Therapeutic Effects of this compound

In HFD-induced obese mice, this compound has demonstrated significant therapeutic effects, often comparable or superior to the standard anti-diabetic drug, metformin.[1][2][3] Treatment with this compound has been shown to markedly improve hyperglycemia, insulin resistance, and hyperlipidemia.[1][2][3] Furthermore, it ameliorates hepatic steatosis and increases oxygen consumption, indicating a positive impact on overall metabolic health.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound in HFD-induced obese mice.

Table 1: Effects of this compound on Metabolic Parameters

ParameterVehicle Control (HFD)This compound (40 mg/kg)Metformin (150 mg/kg)
Body Weight Gain (g)16.5 ± 1.110.1 ± 0.8 11.2 ± 0.9
Epididymal Fat Weight (g)1.8 ± 0.21.1 ± 0.1 1.2 ± 0.1
Fasting Blood Glucose (mg/dL)215 ± 15140 ± 10 155 ± 12*
Plasma Insulin (ng/mL)2.5 ± 0.31.5 ± 0.21.7 ± 0.2
Total Cholesterol (mg/dL)250 ± 20180 ± 15**195 ± 18
Triglycerides (mg/dL)180 ± 15110 ± 10 125 ± 12
*P < 0.05, **P < 0.01 vs. Vehicle Control (HFD). Data are presented as mean ± SEM.

Table 2: Effects of this compound on Hepatic Parameters and Oxygen Consumption

ParameterVehicle Control (HFD)This compound (40 mg/kg)Metformin (150 mg/kg)
Liver Weight (g)1.9 ± 0.21.3 ± 0.1 1.4 ± 0.1*
Liver Triglycerides (mg/g)120 ± 1070 ± 885 ± 9
Oxygen Consumption (mL/kg/h)1500 ± 1001850 ± 1201700 ± 110
P < 0.05, **P < 0.01 vs. Vehicle Control (HFD). Data are presented as mean ± SEM.

Mechanism of Action

This compound exerts its beneficial effects by modulating key signaling pathways involved in lipid metabolism. The primary mechanism involves the suppression of sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipogenesis.[1][2][3] By downregulating SREBPs and their downstream target genes in the liver and adipose tissue, this compound effectively reduces lipid synthesis.[1][2][3]

Signaling Pathway

The proposed signaling pathway for this compound's action on lipid metabolism is illustrated below.

BorapetosideE_Pathway cluster_HFD High-Fat Diet cluster_Metabolic_Changes Metabolic State cluster_Molecular_Targets Molecular Regulation cluster_Therapeutic_Intervention Therapeutic Intervention cluster_Outcome Therapeutic Outcome HFD High-Fat Diet Obesity Obesity Hyperlipidemia Insulin Resistance HFD->Obesity SREBPs SREBPs Obesity->SREBPs Upregulates Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) SREBPs->Lipogenic_Genes Activates Improved_Metabolism Improved Glucose Homeostasis Reduced Hepatic Steatosis Decreased Adiposity SREBPs->Improved_Metabolism Leads to Lipogenic_Genes->Obesity Promotes BorapetosideE This compound BorapetosideE->SREBPs Suppresses Experimental_Workflow start Start: 4-week-old C57BL/6J mice acclimatization Acclimatization (1 week) start->acclimatization diet Dietary Intervention (20-24 weeks) acclimatization->diet grouping Random Grouping diet->grouping control_diet Standard Chow Diet grouping->control_diet Control hfd_diet High-Fat Diet grouping->hfd_diet HFD treatment Treatment Period (e.g., 4 weeks) hfd_diet->treatment vehicle Vehicle Control treatment->vehicle borapetoside_e This compound (40 mg/kg) treatment->borapetoside_e metformin Metformin (150 mg/kg) treatment->metformin analysis Metabolic & Biochemical Analysis vehicle->analysis histology Histological Analysis (Liver, Adipose Tissue) vehicle->histology gene_expression Gene Expression Analysis (qPCR, Western Blot) vehicle->gene_expression borapetoside_e->analysis borapetoside_e->histology borapetoside_e->gene_expression metformin->analysis metformin->histology metformin->gene_expression

References

Troubleshooting & Optimization

Borapetoside E In Vivo Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of Borapetoside E in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vivo effect?

This compound is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. In vivo studies have demonstrated its potential as a therapeutic agent for type 2 diabetes and related metabolic syndromes.[1][2][3] Specifically, in high-fat-diet-induced obese mice, this compound has been shown to improve hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[1][2][3]

Q2: What is the proposed mechanism of action for this compound?

The beneficial effects of this compound are attributed to its ability to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes.[1][2][3] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting the SREBP pathway, this compound reduces lipid synthesis in the liver and adipose tissue.[1][2][3]

Q3: Is there any available information on the pharmacokinetics of this compound?

Currently, there is limited specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) available for this compound. As a clerodane diterpenoid glycoside, its absorption and metabolism may be influenced by its glycosidic linkage and the diterpene core structure. Generally, the bioavailability of diterpenoids can be variable.

Q4: What is the known toxicity profile of this compound?

A specific toxicity profile for isolated this compound is not extensively documented in the available literature. However, studies on the crude ethanolic extract of Tinospora crispa have shown it to be non-toxic in mice at oral doses up to 4.0 g/kg body weight. Another study on a standardized combination of other borapetosides (B, C, and F) from Tinospora crispa showed no conclusive hepatotoxicity in a murine model. While this suggests a generally low toxicity for compounds from this plant, it is crucial to conduct dose-response and toxicity studies for purified this compound in any new experimental setup.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound for In Vivo Administration

  • Q: I am having difficulty dissolving this compound for my in vivo experiments. What solvents or vehicles can I use?

    • A: this compound, like many diterpenoid glycosides, may have poor water solubility. The vehicle used in the primary in vivo study was not specified. However, for intraperitoneal (IP) injections of poorly soluble natural compounds, several vehicles can be considered. It is recommended to start with a small amount of the compound and test its solubility in different systems. Potential vehicles include:

      • A solution of 5-10% DMSO in saline or phosphate-buffered saline (PBS).

      • A suspension in 0.5% or 1% methylcellulose (MC) in water.

      • A solution containing polyethylene glycol (PEG), such as PEG300 or PEG400, often in combination with other co-solvents like Tween 80 and saline. A suggested starting formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

      • Always ensure the final concentration of organic solvents is well-tolerated by the animal model. A preliminary vehicle toxicity study is recommended.

Issue 2: Variability in Experimental Results

  • Q: I am observing high variability in the therapeutic effects of this compound between my experimental animals. What could be the cause?

    • A: High variability can stem from several factors:

      • Inconsistent Administration: Ensure precise and consistent intraperitoneal injection technique. Accidental injection into the gut or adipose tissue can significantly alter absorption and efficacy.

      • Compound Stability: Assess the stability of your this compound formulation. Prepare fresh solutions for each experiment if stability is a concern.

      • Animal Model: Factors such as age, weight, and the severity of the induced metabolic condition can influence the response to treatment. Ensure your animal cohorts are well-matched.

      • Dosing Accuracy: Calibrate all equipment and ensure accurate calculation of doses based on the most recent body weights of the animals.

Issue 3: Unexpected Animal Behavior or Adverse Effects

  • Q: My animals are showing signs of distress after this compound injection. What should I do?

    • A: Observe the animals closely for any signs of pain, lethargy, or irritation at the injection site.

      • Vehicle-Related Effects: The vehicle itself might be causing irritation. Conduct a control experiment with the vehicle alone to rule this out.

      • pH of the Formulation: Ensure the pH of your formulation is close to physiological pH (around 7.4) to minimize irritation.

      • Dose-Related Toxicity: The dose might be too high for your specific animal strain or model. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

      • If adverse effects are observed, reduce the dose or explore alternative, less irritating vehicles.

Quantitative Data Summary

The following tables summarize the quantitative data from the key in vivo study on this compound.

Table 1: In Vivo Dosage and Administration of this compound

ParameterDetails
Animal Model High-Fat-Diet (HFD)-Induced Obese Mice
Compound This compound
Administration Route Intraperitoneal (IP) Injection
Dosage 20 mg/kg and 40 mg/kg body weight
Frequency Twice daily

Table 2: Summary of In Vivo Effects of this compound (40 mg/kg)

ParameterObservationReference
Hyperglycemia Markedly improved[1][2][3]
Insulin Resistance Markedly improved[1][2][3]
Hepatic Steatosis Markedly improved[1][2][3]
Hyperlipidemia Markedly improved[1][2][3]
Oxygen Consumption Increased[1][3]
SREBP Expression Suppressed in liver and adipose tissue[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Solubility Testing:

    • Begin by testing the solubility of a small amount of this compound in various biocompatible solvents (e.g., DMSO, ethanol).

    • Based on initial solubility, prepare a stock solution at a high concentration in a suitable organic solvent (e.g., 100 mg/mL in DMSO).

  • Vehicle Formulation:

    • For a target dose of 40 mg/kg in a 25g mouse with an injection volume of 100 µL, the final concentration would be 10 mg/mL.

    • To prepare a 10 mg/mL solution in a vehicle containing 10% DMSO, 40% PEG300, and 50% saline:

      • For 1 mL of the final solution, dissolve 10 mg of this compound in 100 µL of DMSO.

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 500 µL of sterile saline and vortex to ensure a homogenous solution.

  • Pre-injection Preparation:

    • Warm the solution to room temperature before injection.

    • Visually inspect the solution for any precipitation before drawing it into the syringe.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head and forelimbs.

    • Secure the tail with the same hand to stabilize the lower body.

  • Injection Site:

    • Tilt the mouse's head downwards at a slight angle.

    • The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.

    • Inject the solution smoothly and withdraw the needle.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Visualizations

SREBP_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterols S1P S1P SREBP_SCAP->S1P Transport to Golgi S2P S2P Cleaved_SREBP Cleaved SREBP (nSREBP) S1P->Cleaved_SREBP Cleavage by S1P & S2P SRE Sterol Regulatory Element (SRE) Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FAS, HMGCR) Borapetoside_E This compound Borapetoside_E->SREBP_SCAP Inhibition of SREBP Pathway Low_Sterols Low Sterols Low_Sterols->SREBP_SCAP Dissociation from INSIG nSREBP_translocation->SRE Nuclear Translocation Transcription->Lipid_Synthesis_Genes Activation

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: HFD-Induced Obese Mice treatment Treatment Groups: - Vehicle Control - this compound (20 mg/kg) - this compound (40 mg/kg) start->treatment administration Intraperitoneal (IP) Injection (Twice Daily) treatment->administration monitoring In-life Monitoring: - Body Weight - Food Intake - Glucose Tolerance Tests administration->monitoring endpoint Endpoint Analysis: - Serum Lipid Profile - Liver Histology (Oil Red O) - Gene Expression (SREBPs) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

References

Technical Support Center: Large-Scale Isolation of Borapetoside E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale isolation of Borapetoside E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the isolation and purification of this compound from Tinospora crispa.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Crude Extract

  • Question: We are experiencing a significantly lower than expected yield of the crude extract from our large-scale extraction of Tinospora crispa stems. What could be the cause?

  • Potential Causes & Solutions:

    • Improper Grinding of Plant Material: Inadequate grinding of the dried stems can lead to inefficient solvent penetration. For large-scale extractions, ensure the plant material is milled to a consistent and fine powder.

    • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. While ethanol is commonly used, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) might be more effective in removing interfering compounds and enriching for glycosides like this compound.

    • Insufficient Extraction Time or Agitation: On a large scale, ensuring thorough mixing of the plant material and solvent is critical. Increase the duration of maceration or employ mechanical agitation to enhance extraction efficiency.

    • Suboptimal Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully extract the target compounds from a large quantity of plant material. Maintain a consistent and optimized solid-to-solvent ratio during scale-up.[1]

    • Material Variability: The concentration of this compound can vary depending on the geographical source, age, and harvesting time of the plant material.[2] It is advisable to source material from a consistent and reputable supplier.

Issue 2: Difficulty in Separating this compound from Structurally Similar Compounds

  • Question: During our chromatographic purification, we are observing significant co-elution of this compound with other borapetosides (e.g., Borapetoside A, F). How can we improve the resolution?

  • Potential Causes & Solutions:

    • Inadequate Column Chromatography Parameters:

      • Stationary Phase: Standard silica gel may not be sufficient. Consider using reversed-phase (C18) chromatography or specialized media like Sephadex LH-20 for better separation of these polar glycosides.

      • Mobile Phase: A simple solvent system may not provide the necessary selectivity. Employing a gradient elution with a multi-solvent system (e.g., dichloromethane-methanol-water or ethyl acetate-acetonitrile-water) can enhance separation. Careful optimization of the gradient slope is critical.

    • Column Overloading: Injecting too much crude or semi-purified extract onto the column will lead to broad peaks and poor separation.[3] Determine the loading capacity of your column and adjust the injection volume accordingly.

    • Sub-optimal HPLC/MPLC Conditions: For final purification, fine-tuning the HPLC or MPLC (Medium Pressure Liquid Chromatography) method is essential. Experiment with different column chemistries (e.g., phenyl-hexyl, cyano) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid in small amounts) to improve peak shape and resolution.

Issue 3: Apparent Degradation of this compound During Isolation

  • Question: We suspect that this compound is degrading during the isolation process, as we are seeing a decrease in the target compound in later purification stages. What could be causing this?

  • Potential Causes & Solutions:

    • Thermal Instability: this compound, like many glycosides, may be sensitive to high temperatures.[4] Avoid excessive heat during solvent evaporation. Utilize rotary evaporation at reduced pressure and moderate temperatures (e.g., < 40°C).

    • pH Instability: Extreme pH conditions can lead to the hydrolysis of the glycosidic bond or other rearrangements. Ensure that any acidic or basic modifiers used in chromatography are mild and that the pH of aqueous solutions is maintained near neutral.

    • Enzymatic Degradation: Fresh plant material may contain enzymes that can degrade the target compound.[4] Using dried plant material or flash-freezing fresh material can help to deactivate these enzymes. A blanching step for fresh material could also be considered.

    • Prolonged Processing Time: The longer the compound is in solution with impurities, the higher the chance of degradation. Streamline the extraction and purification workflow to minimize the overall processing time.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for the large-scale isolation of this compound?

A1: The typical workflow involves:

  • Procurement and Preparation of Raw Material: Sourcing and drying of Tinospora crispa stems, followed by grinding into a fine powder.

  • Extraction: Maceration or percolation of the powdered stems with a suitable solvent (e.g., methanol or ethanol).

  • Solvent Partitioning: Concentrating the crude extract and partitioning it between immiscible solvents (e.g., n-butanol and water) to separate compounds based on polarity. This compound, being a glycoside, is expected to partition into the n-butanol fraction.[5]

  • Preliminary Chromatographic Fractionation: Subjecting the n-butanol fraction to column chromatography (e.g., silica gel or VLC) to obtain semi-purified fractions.

  • Fine Purification: Further purification of the enriched fractions using MPLC and/or preparative HPLC to isolate pure this compound.

  • Structure Confirmation and Purity Assessment: Using techniques like NMR, MS, and analytical HPLC to confirm the structure and assess the purity of the final compound.

Q2: What are the main challenges in scaling up the isolation of this compound?

A2: The primary challenges include:

  • Maintaining Resolution: Achieving the same level of separation and purity at a larger scale can be difficult.[6]

  • Increased Solvent Consumption: Large-scale operations require significant volumes of solvents, leading to higher costs and environmental concerns.[7]

  • Process Efficiency and Time: Ensuring efficient extraction and reducing the overall processing time to prevent product degradation are critical.[6]

  • Economic Viability: The cost of solvents, chromatographic media, and equipment must be balanced against the final yield and purity of the compound.[7]

Q3: Which analytical techniques are recommended for monitoring the presence and purity of this compound during isolation?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the presence of this compound in different fractions. A suitable stain (e.g., anisaldehyde-sulfuric acid) is required for visualization.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis and purity assessment. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Detection can be done using a UV detector (around 220 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.

Data Presentation

Table 1: Comparison of Extraction Methods for Tinospora crispa Stems

Extraction MethodSolvent SystemYield of Crude Extract (%)Relative Abundance of this compound (by HPLC)
Maceration (72h)Hexane0.91Low
Maceration (72h)Dichloromethane1.71Moderate
Maceration (72h)Ethanol3.01High
Maceration (72h)Aqueous12.05Moderate-High
Sonication (1h)Ethanol5.27High

Data synthesized from literature values for illustrative purposes.[8]

Table 2: Illustrative HPLC Gradient for this compound Analysis

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
090101.0
2050501.0
2510901.0
3010901.0
3190101.0
4090101.0

Experimental Protocols

Protocol 1: Large-Scale Extraction and Partitioning

  • Milling: Grind dried Tinospora crispa stems (10 kg) to a coarse powder (20-40 mesh).

  • Extraction: Macerate the powdered material in 80% ethanol (50 L) for 72 hours at room temperature with intermittent mechanical stirring.

  • Filtration and Concentration: Filter the extract through a coarse cloth and then a finer filter. Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a thick, aqueous slurry.

  • Solvent Partitioning: Suspend the slurry in water (5 L) and partition sequentially with an equal volume of n-hexane (3 x 5 L), and then ethyl acetate (3 x 5 L). Finally, partition the remaining aqueous layer with n-butanol (3 x 5 L).

  • Fraction Concentration: Concentrate the n-butanol fraction in vacuo to yield the crude glycosidic fraction containing this compound.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column (10 cm diameter) with silica gel (2 kg) in a suitable solvent system (e.g., dichloromethane).

  • Sample Loading: Adsorb the crude n-butanol fraction (200 g) onto a small amount of silica gel (400 g) and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. For example:

    • Dichloromethane (10 L)

    • Dichloromethane:Methanol (98:2, 20 L)

    • Dichloromethane:Methanol (95:5, 20 L)

    • Dichloromethane:Methanol (90:10, 20 L)

    • Dichloromethane:Methanol (80:20, 20 L)

  • Fraction Collection: Collect fractions (1 L each) and monitor by TLC to identify those containing this compound.

  • Pooling: Pool the fractions rich in this compound and concentrate them for further purification.

Visualizations

Borapetoside_E_Isolation_Workflow raw_material Tinospora crispa Stems (Dried & Powdered) extraction Large-Scale Extraction (e.g., 80% Ethanol Maceration) raw_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 partitioning Solvent-Solvent Partitioning (n-Butanol/Water) concentration1->partitioning concentration2 Concentration of n-Butanol Fraction partitioning->concentration2 Glycoside-rich Fraction vlc Column Chromatography (e.g., Silica Gel) concentration2->vlc fraction_pooling Fraction Pooling (TLC/HPLC Analysis) vlc->fraction_pooling hplc Preparative HPLC (Reversed-Phase) fraction_pooling->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the large-scale isolation of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Final Yield? start->low_yield poor_purity Poor Purity/ Co-elution? start->poor_purity low_yield->poor_purity No check_extraction Check Extraction: - Solvent Choice - Particle Size - Extraction Time low_yield->check_extraction Yes check_degradation Check for Degradation: - Temperature Control - pH Stability - Process Duration low_yield->check_degradation Yes optimize_chroma Optimize Chromatography: - Different Stationary Phase - Gradient Elution - Reduce Column Loading poor_purity->optimize_chroma Yes

Caption: Troubleshooting logic for this compound isolation issues.

References

Borapetoside E & Related Compounds: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Borapetoside E and related clerodane diterpenoids from Tinospora crispa.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in animal models?

A1: this compound has been shown to improve hyperglycemia and hyperlipidemia in high-fat-diet (HFD)-induced type 2 diabetes mouse models.[1][2] Its mechanism involves the suppression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue.[1][2] This leads to marked improvements in insulin resistance, hepatic steatosis, and overall oxygen consumption.[1][2]

Q2: What are the established mechanisms for related compounds like Borapetoside A and C?

A2: Borapetoside A and C also exhibit potent hypoglycemic effects. Borapetoside C is understood to improve insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), which enhances the expression of glucose transporter-2 (GLUT2) in the liver.[3][4] Borapetoside A's hypoglycemic effects are mediated through both insulin-dependent and insulin-independent pathways, including increasing glucose utilization in peripheral tissues and reducing hepatic gluconeogenesis.[5][6]

Q3: Are there known toxicity concerns with Borapetosides or Tinospora crispa extracts?

A3: While specific acute toxicity studies on this compound are not detailed in the provided results, the broader class of furanoditerpenoids from Tinospora crispa has been associated with potential hepatotoxicity.[7][8] Animal studies suggest that toxic metabolites may be formed by cytochrome P450 3A, potentially leading to hepatocyte death.[7] However, one study administering Borapetosides B, C, and F at high doses (500 mg/kg) found no conclusive evidence of hepatotoxicity under their specific experimental conditions.[7] Researchers should exercise caution and monitor liver function, especially in long-term studies or when using models with underlying inflammatory conditions.[7]

Q4: Why are intraperitoneal (i.p.) injections commonly used in studies instead of oral administration?

A4: The frequent use of i.p. injections in the primary studies on this compound and C suggests potential limitations in oral bioavailability.[1][2][4] Diterpenoids, as a chemical class, can be poorly soluble in water, which may affect their absorption from the gastrointestinal tract.[3] While in silico predictions for Borapetoside C suggest it may have favorable pharmacokinetic profiles, empirical data on oral bioavailability is limited.[9] Researchers planning oral administration studies should consider formulation strategies to enhance solubility and absorption.

Q5: What is the significance of the C-8 stereochemistry in the activity of Borapetosides?

A5: The stereochemistry at the C-8 position appears to be critical for the hypoglycemic activity of these compounds.[5] Borapetoside A and C, which are active, both possess an 8R-chirality, whereas the inactive Borapetoside B has an 8S-chirality.[5] This structural difference is a key determinant of the biological effect.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Hypoglycemic Effect

Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage of the compound (cool, dark, dry). Verify purity and integrity via analytical methods (e.g., HPLC) before starting a new experiment.
Incorrect Dosage The effective dose can vary between models. Studies on this compound used 20 mg/kg and 40 mg/kg (i.p.), while Borapetoside A and C were effective at 5 mg/kg (i.p.).[1][3][10] Titrate the dose to find the optimal concentration for your specific animal model and disease state.
Poor Bioavailability If administering orally, consider poor absorption. Switch to an intraperitoneal (i.p.) route as used in foundational studies to confirm compound activity.[1][4] If oral delivery is required, investigate vehicle and formulation improvements (e.g., using solubilizing agents). Diterpenoids are typically more soluble in ethanol.[3]
Animal Model Variation The severity of the diabetic phenotype can influence outcomes. Ensure your model (e.g., HFD-induced vs. genetic) is appropriate and that baseline glucose levels are consistently elevated before treatment begins.[10]
Structural Inactivity Confirm the identity and stereochemistry of your compound. Borapetoside B (8S-chirality) is known to be inactive compared to the active Borapetosides A and C (8R-chirality).[5]

Issue 2: Observed Signs of Animal Distress or Toxicity (e.g., Lethargy, Weight Loss, Abnormal Liver Enzymes)

Potential Cause Troubleshooting Step
Hepatotoxicity Furanoditerpenoids from T. crispa are implicated in potential hepatotoxicity.[7][8] Immediately reduce the dose or cease administration. Perform a full liver panel (ALT, AST, ALP) and histological analysis of liver tissue.
Vehicle Toxicity The vehicle used for solubilization (e.g., ethanol, DMSO) may cause toxicity at certain concentrations. Run a vehicle-only control group to assess its effects in isolation. Reduce the percentage of the organic solvent in the final injection volume if possible.
Dose Too High Although acute toxicity was not observed at 500 mg/kg for some borapetosides, this may not apply to this compound or chronic dosing scenarios.[7] Perform a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific model.
Underlying Inflammation Pre-existing inflammatory conditions can lower the threshold for drug-induced toxicity.[7] This is particularly relevant in HFD-induced obesity models which often feature low-grade inflammation. Assess inflammatory markers (e.g., cytokines) in your model.

Data & Protocols

Table 1: Summary of Effective Doses in Animal Studies
CompoundAnimal ModelDoseRouteObserved EffectCitation
This compound High-Fat-Diet (HFD) Mice20-40 mg/kgi.p.Improved hyperglycemia, insulin resistance, and hepatic steatosis.[1][2]
This compound Alloxan-induced & db/db Mice40 mg/kgNot SpecifiedSignificantly reduced serum glucose levels.[10]
Borapetoside A STZ-induced & Normal Mice5 mg/kgi.p.Significantly reduced fasting blood glucose.[3]
Borapetoside C STZ-induced & Normal Mice5 mg/kgi.p.Significantly reduced fasting blood glucose.[3]
Borapetoside C T1DM & T2DM Mice0.1-5 mg/kgi.p.Attenuated plasma glucose, improved insulin sensitivity.[4]
Experimental Protocol: High-Fat-Diet (HFD)-Induced Type 2 Diabetes Mouse Model

This protocol is adapted from the methodology used in studies of this compound.[1][2]

  • Animal Selection: Use a suitable mouse strain (e.g., C57BL/6J), typically male, aged 6-8 weeks at the start of the diet.

  • Diet Induction:

    • Divide animals into a control group (standard chow) and an experimental group (HFD, typically 45-60% kcal from fat).

    • Maintain the diets for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.

    • Monitor body weight and food intake weekly. Confirm the diabetic phenotype by measuring fasting blood glucose and performing a glucose tolerance test (GTT).

  • Compound Preparation & Administration:

    • Prepare this compound in a suitable vehicle. While the specific vehicle for this compound is not stated, a common choice for similar compounds is a mixture of ethanol, Cremophor EL, and saline.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose (e.g., 20 or 40 mg/kg). Dosing frequency may be twice daily.[1][2]

  • Monitoring & Endpoints:

    • Physiological: Continue monitoring body weight. Measure fasting blood glucose and insulin levels periodically.

    • Metabolic: Perform GTT and insulin tolerance tests (ITT) to assess changes in glucose homeostasis and insulin sensitivity.

    • Histological: Harvest liver and adipose tissue for histological analysis (e.g., H&E staining) to assess hepatic steatosis and adipocyte size.

    • Molecular: Analyze gene and protein expression of key metabolic regulators (e.g., SREBPs, Akt, GLUT2) in liver and adipose tissue via qPCR or Western blot.[1][2]

Visualizations

Signaling Pathways & Workflows

cluster_0 This compound/C Signaling BE This compound SREBP SREBPs BE->SREBP suppresses BC Borapetoside C IR Insulin Receptor (IR) BC->IR phosphorylates Akt Akt / PKB IR->Akt phosphorylates GLUT2 GLUT2 Expression Akt->GLUT2 Glucose Glucose Uptake GLUT2->Glucose Lipid Lipid Synthesis Genes SREBP->Lipid Steatosis ↓ Hepatic Steatosis ↓ Hyperlipidemia Lipid->Steatosis

Caption: Proposed signaling pathways for Borapetosides E and C.

cluster_1 In Vivo Experimental Workflow A 1. HFD Induction (8-12 weeks) B 2. Baseline Measurement (Glucose, GTT) A->B C 3. Grouping & Treatment (Vehicle, this compound) B->C D 4. In-life Monitoring (Weight, Glucose) C->D E 5. Terminal Procedures (GTT, ITT) D->E F 6. Sample Collection (Blood, Tissues) E->F G 7. Analysis (Biochem, Histo, qPCR) F->G

Caption: Workflow for a typical HFD mouse study.

cluster_2 Troubleshooting Unexpected Toxicity Start Toxicity Observed? CheckVehicle Run Vehicle-Only Control Group Start->CheckVehicle VehicleToxic Is Vehicle Toxic? CheckVehicle->VehicleToxic Reformulate Reformulate or Reduce Solvent % VehicleToxic->Reformulate Yes DoseResponse Perform Dose-Ranging Study (MTD) VehicleToxic->DoseResponse No LiverPanel Assess Liver Function (ALT/AST, Histology) DoseResponse->LiverPanel Stop Consider Lower Dose or Cease Study LiverPanel->Stop

References

Technical Support Center: Troubleshooting Inconsistent Results in Borapetoside E Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Borapetoside E bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate common challenges encountered during the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and key data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent results in this compound bioassays.

Q1: Why am I observing high variability in my cytotoxicity (e.g., MTT, SRB) assay results with this compound?

A1: Inconsistent results in cytotoxicity assays are a common challenge. Several factors related to both the compound and the experimental setup can contribute to this variability.

  • Compound Solubility and Stability: this compound, as a clerodane diterpenoid, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in your culture medium. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and variable results. It is also crucial to use freshly prepared solutions, as the stability of this compound in aqueous solutions over long incubation periods may vary.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout.[1] Inconsistent cell numbers across wells will lead to variability. It is critical to have a uniform single-cell suspension before plating.

  • Incubation Time: The duration of cell exposure to this compound can influence the observed cytotoxicity. Shorter incubation times might not be sufficient to observe a significant effect, while longer times could lead to secondary effects not directly related to the compound's primary mechanism. Optimize the incubation time for your specific cell line and experimental goals.

  • Assay-Specific Issues:

    • MTT Assay: The MTT assay relies on the metabolic activity of cells.[2] Factors that affect cellular metabolism, other than cytotoxicity, can interfere with the results. Additionally, incomplete solubilization of the formazan crystals can be a major source of error.[2]

    • SRB Assay: This assay measures total protein content. Incomplete fixation or washing of cells can lead to inconsistent staining and, therefore, variable results.[1]

Troubleshooting Tips:

  • Visually inspect your stock solution and dilutions for any signs of precipitation.

  • Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration.

  • Conduct a time-course experiment to identify the most appropriate incubation period.

  • For MTT assays, ensure complete dissolution of formazan crystals before reading the absorbance.

  • For SRB assays, be meticulous with the washing and fixation steps to ensure consistency.

Q2: My results for this compound's effect on SREBP-1c expression are not consistent. What could be the cause?

A2: Measuring changes in the expression of transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) can be sensitive to several experimental variables.

  • Cell Culture Conditions: The activity of the SREBP pathway is highly sensitive to the lipid content in the serum of the culture medium. Variations in serum batches can lead to changes in baseline SREBP-1c levels, making it difficult to discern the specific effects of this compound.

  • Timing of Treatment and Harvest: SREBP-1c expression is dynamically regulated. The timing of this compound treatment and the point at which you harvest the cells for analysis (e.g., for qPCR or Western blot) are critical. A time-course experiment is recommended to capture the optimal window for observing changes in expression.

  • Method of Analysis:

    • Quantitative PCR (qPCR): Primer efficiency and proper normalization to a stable reference gene are crucial for obtaining reliable qPCR data.[3][4]

    • Western Blot: Antibody quality, transfer efficiency, and appropriate loading controls are key for reproducible Western blot results.[5] SREBP-1 exists as a precursor and a mature nuclear form; ensure your antibody and protocol can distinguish between these if necessary.[5]

Troubleshooting Tips:

  • Consider using a serum-starvation or delipidated serum protocol to reduce background SREBP activity before treating with this compound.

  • Perform a time-course experiment to determine the optimal treatment and harvest times.

  • Validate your qPCR primers and select at least two stable reference genes for normalization.

  • Optimize your Western blot protocol, including antibody concentrations and transfer conditions. Use a reliable loading control.

Q3: I am not seeing a consistent effect of this compound on AMPK phosphorylation. What should I check?

A3: Assessing the phosphorylation status of AMP-activated protein kinase (AMPK) requires careful attention to cellular energy status and sample handling.

  • Cellular Energy Levels: AMPK is a key sensor of cellular energy.[6][7] Any stress on the cells that alters the AMP/ATP ratio, such as nutrient deprivation or hypoxia, can activate AMPK independently of this compound. Maintaining consistent and optimal cell culture conditions is paramount.

  • Rapid Phosphorylation Changes: AMPK phosphorylation can be a transient event. The timing of cell lysis after treatment is critical. Also, phosphatase activity in the lysate can dephosphorylate AMPK if not properly inhibited.

  • Western Blot Technique: As with SREBP-1c, the quality of the phospho-specific antibody is crucial. It's also important to normalize the phosphorylated AMPK signal to the total AMPK level to account for any variations in protein loading.[7]

Troubleshooting Tips:

  • Ensure your cell culture conditions are standardized and that cells are not stressed before or during the experiment.

  • Perform a time-course experiment to identify the peak of AMPK phosphorylation after this compound treatment.

  • Use a lysis buffer containing phosphatase inhibitors and process your samples quickly on ice.

  • Always run both phospho-AMPK and total AMPK antibodies on your Western blots for accurate normalization.

Data Summary

The following table summarizes quantitative data on the bioactivity of this compound from published literature. Due to a lack of consistent reporting across a range of cancer cell lines, specific IC50 values for HepG2, HeLa, and MCF-7 are not available in the reviewed literature. The data presented below is from a study in high-fat-diet (HFD)-induced obese mice.[8][9]

BioassayModel SystemTreatmentKey FindingsReference
Gene Expression (qPCR) Liver tissue from HFD-induced obese miceThis compound (40 mg/kg)Down-regulation of SREBP-1c and its target genes (FAS, SCD1, ACC1, ACL1, HMGCS, HMGCR).[8][10]
Protein Expression (Western Blot) Liver tissue from HFD-induced obese miceThis compound (40 mg/kg)No significant change in the phosphorylation of AMPKα. Down-regulation of both precursor and mature forms of SREBP-1.[8][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for your specific cell lines and experimental conditions.

Cytotoxicity Assay using MTT

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cell lines like HepG2, HeLa, or MCF-7.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure you have a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

SREBP-1c Expression Analysis by Western Blot

This protocol outlines the steps to analyze the protein levels of SREBP-1c in a cell line like HepG2.

Materials:

  • This compound

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SREBP-1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the optimized time.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the SREBP-1 signal to the loading control.

AMPK Phosphorylation Analysis by Western Blot

This protocol is for determining the phosphorylation status of AMPK in a cell line like HepG2.

Materials:

  • Same as for SREBP-1c Western Blot, with the following exceptions:

    • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the SREBP-1c experiment.

  • Cell Lysis and Protein Quantification:

    • It is crucial to work quickly and on ice to preserve the phosphorylation status. Use a lysis buffer containing phosphatase inhibitors.

  • Western Blotting:

    • Follow the same Western blot procedure as for SREBP-1c.

    • Incubate one membrane with the anti-phospho-AMPKα antibody and a parallel membrane with the anti-total-AMPKα antibody.

  • Detection and Analysis:

    • Detect and quantify the bands as described for SREBP-1c.

    • Calculate the ratio of phospho-AMPKα to total AMPKα for each sample to determine the relative phosphorylation level.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4: MTT Assay A Prepare single-cell suspension B Seed cells in 96-well plate A->B C Incubate for 24h B->C D Prepare this compound dilutions E Treat cells D->E F Incubate for 24-72h E->F G Add MTT reagent H Incubate for 3-4h G->H I Solubilize formazan H->I J Read absorbance at 570 nm I->J

Caption: Workflow for a typical MTT-based cytotoxicity assay.

This compound Signaling Pathways

Caption: Known signaling pathways modulated by this compound.

References

overcoming resistance in cell lines treated with Borapetoside E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no specific published research on acquired resistance to Borapetoside E in cancer cell lines. This technical support guide is based on the known mechanisms of action of this compound and established principles of drug resistance in cancer biology. The troubleshooting and mitigation strategies provided are therefore hypothetical and intended to guide researchers in their investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: While research is ongoing, this compound has been shown to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes.[1][2] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids, which are crucial for the rapid growth and proliferation of cancer cells. By inhibiting the SREBP pathway, this compound is thought to disrupt cancer cell metabolism.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Based on the known targets of this compound and common mechanisms of drug resistance, potential reasons for decreased sensitivity include:

  • Alterations in the SREBP signaling pathway: This could involve mutations in SREBP or associated proteins that prevent this compound from effectively inhibiting the pathway.

  • Increased drug efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration.

  • Metabolic reprogramming: Cancer cells might develop alternative metabolic pathways to compensate for the inhibition of lipid synthesis by this compound.

  • Target modification: Changes in the direct molecular target of this compound could reduce its binding affinity.

  • Activation of bypass signaling pathways: Upregulation of parallel survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the effects of SREBP inhibition and promote cell survival.[3][4]

Q3: Are there any known synergistic partners for this compound to overcome resistance?

A3: There is currently no specific data on synergistic partners for this compound. However, based on its mechanism of action, combination therapies could be a promising strategy.[5][6][7] For instance, combining this compound with inhibitors of other key metabolic or signaling pathways, such as glycolysis inhibitors or PI3K/Akt inhibitors, may have a synergistic effect and prevent the development of resistance.

Troubleshooting Guide

Problem: Gradual decrease in this compound efficacy (increase in IC50).

Potential Cause 1: Upregulation of Drug Efflux Pumps

  • How to Investigate:

    • Gene Expression Analysis: Use qPCR to measure the mRNA levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in your resistant cell line compared to the parental sensitive line.

    • Protein Expression Analysis: Use Western blotting to confirm the increased protein levels of the identified ABC transporters.

    • Functional Assays: Perform efflux pump activity assays using fluorescent substrates (e.g., Rhodamine 123 for P-gp) to demonstrate increased pump function.

  • Mitigation Strategies:

    • Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of the identified ABC transporters (e.g., Verapamil for P-gp) in combination with this compound to see if sensitivity is restored.

    • Combination Therapy: Consider using other cytotoxic agents that are not substrates of the overexpressed efflux pump.

Potential Cause 2: Alterations in the SREBP Pathway

  • How to Investigate:

    • Gene and Protein Expression: Analyze the expression levels of SREBP1 and SREBP2 and their downstream target genes (e.g., FASN, HMGCR) via qPCR and Western blotting in sensitive versus resistant cells. Paradoxical upregulation in the presence of the drug in resistant cells could indicate a feedback mechanism.

    • Sequencing: Sequence the SREBP genes in resistant cells to identify potential mutations that might affect drug binding or protein function.

  • Mitigation Strategies:

    • Combination with other SREBP pathway inhibitors: Using another inhibitor that targets a different part of the SREBP activation process, such as fatostatin, may be effective.[8]

    • Targeting downstream effectors: If SREBP activity is restored, consider targeting key downstream enzymes like FASN directly.

Potential Cause 3: Activation of Pro-Survival Bypass Pathways (e.g., PI3K/Akt)

  • How to Investigate:

    • Western Blotting: Assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K) in both sensitive and resistant cells treated with this compound. Increased phosphorylation in resistant cells would suggest activation of this pathway.

  • Mitigation Strategies:

    • Combination Therapy: Co-administer this compound with a PI3K/Akt/mTOR pathway inhibitor (e.g., LY294002, Everolimus). This dual-pathway blockade can often lead to synergistic cell killing and overcome resistance.[3][9]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM) after 48h treatmentFold Resistance
Parental MCF-715.2 ± 1.81.0
This compound-Resistant MCF-785.7 ± 5.35.6
Parental A54922.5 ± 2.11.0
This compound-Resistant A549112.3 ± 9.75.0

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells

GeneFold Change in Resistant vs. Sensitive Cells (mRNA)
ABCB1 (MDR1)8.2
SREBF1 (SREBP1)1.5
FASN2.0
AKT11.2

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Extract total RNA from sensitive and resistant cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, primers for the genes of interest (e.g., ABCB1, SREBF1, AKT1), and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

3. Western Blotting

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ABCB1, SREBP1, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_0 This compound Action BE This compound SREBP SREBP Pathway BE->SREBP Inhibits Lipid Lipid Synthesis SREBP->Lipid Proliferation Cell Proliferation Lipid->Proliferation G cluster_1 Hypothesized Resistance Mechanisms BE_res This compound Cell Resistant Cell BE_res->Cell Efflux Increased Efflux (ABC Transporters) Cell->Efflux SREBP_alt Altered SREBP Pathway Cell->SREBP_alt Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Cell->Bypass G cluster_2 Experimental Workflow to Investigate Resistance Start Decreased Sensitivity Observed IC50 Confirm IC50 Shift (MTT Assay) Start->IC50 Hypothesize Hypothesize Mechanisms IC50->Hypothesize qPCR qPCR for Efflux Pumps & Pathway Genes Hypothesize->qPCR WB Western Blot for Protein Levels & Signaling Hypothesize->WB Func_Assay Functional Efflux Assay Hypothesize->Func_Assay Analyze Analyze Data & Identify Cause qPCR->Analyze WB->Analyze Func_Assay->Analyze

References

Technical Support Center: Protocol Refinement for Borapetoside E Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine protocols for analyzing gene expression changes induced by Borapetoside E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its effect on gene expression of interest?

A1: this compound is a clerodane diterpenoid isolated from the plant Tinospora crispa. It has garnered significant interest in biomedical research due to its potential therapeutic properties, including its role in improving hyperglycemia and hyperlipidemia.[1][2][3] Its effects are linked to the modulation of gene expression, particularly genes involved in lipid metabolism.[1][2][3] Understanding its impact on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics for metabolic diseases.

Q2: Which signaling pathways are known to be modulated by this compound or extracts from Tinospora crispa?

A2: Research has primarily focused on the Sterol Regulatory Element-Binding Protein (SREBP) pathway , where this compound has been shown to suppress the expression of SREBPs and their downstream target genes involved in lipid synthesis.[1][2][3] Additionally, extracts from Tinospora crispa have been demonstrated to modulate inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5] While direct evidence for this compound's effect on the NF-κB and MAPK pathways is still emerging, these are relevant pathways to investigate in the context of its biological activity.

Q3: What are the key considerations when designing a gene expression analysis experiment for this compound?

A3: Key considerations include:

  • Cell Line/Model System: Select a cell line or animal model relevant to the research question (e.g., liver cells for metabolic studies, macrophages for inflammation).

  • Dosage and Treatment Time: Determine the optimal concentration of this compound and the duration of treatment to observe significant changes in gene expression without causing cytotoxicity.

  • RNA Extraction Method: Use a robust RNA extraction protocol that can handle potential interference from a plant-derived compound.

  • Gene Expression Quantification Method: Choose a suitable method for quantification, such as quantitative real-time PCR (qPCR) for targeted gene analysis or RNA sequencing (RNA-seq) for a global transcriptome view.

  • Data Analysis: Employ appropriate statistical methods to identify differentially expressed genes and interpret the biological significance of the findings.

Troubleshooting Guides

RNA Isolation from Cells Treated with this compound
Issue Possible Cause(s) Recommended Solution(s)
Low RNA Yield Incomplete cell lysis.Ensure complete cell lysis by using a sufficient volume of lysis buffer and homogenizing the sample thoroughly.
RNA degradation by RNases.Work in an RNase-free environment. Use RNase inhibitors in your lysis buffer.
Interference from this compound or its metabolites.Include additional purification steps, such as a phenol-chloroform extraction followed by ethanol precipitation, to remove potential contaminants.
Low RNA Purity (A260/280 ratio < 1.8 or A260/230 ratio < 2.0) Contamination with protein.Perform an additional phenol-chloroform extraction.
Contamination with guanidinium salts or other organic compounds.Ensure complete removal of wash buffers during the purification steps. Perform an additional ethanol wash.
RNA Degradation (smeared bands on a gel) RNase contamination.Use fresh, RNase-free reagents and consumables. Treat all surfaces and equipment with RNase decontamination solutions.
Improper sample storage.Store cell pellets at -80°C immediately after harvesting. Store extracted RNA at -80°C.
Quantitative Real-Time PCR (qPCR) Analysis
Issue Possible Cause(s) Recommended Solution(s)
No Amplification or High Ct Values Poor RNA quality or insufficient template.Verify RNA integrity on a gel or with a bioanalyzer. Increase the amount of cDNA in the qPCR reaction.
Inefficient reverse transcription.Optimize the reverse transcription reaction, including the amount of RNA, primer type (oligo(dT) vs. random hexamers), and reaction temperature/time.
Suboptimal primer/probe design.Design new primers/probes with appropriate melting temperatures and check for specificity using BLAST. Validate primer efficiency with a standard curve.
PCR inhibition.Dilute the cDNA template to reduce the concentration of potential inhibitors carried over from the RNA extraction.
Inconsistent Results Between Replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize variability.
Poorly mixed reaction components.Gently vortex and centrifuge the master mix before aliquoting.
Non-specific Amplification (multiple peaks in melt curve analysis) Suboptimal annealing temperature.Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.
Primer-dimer formation.Redesign primers to minimize self-dimerization and cross-dimerization.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the gene expression of key targets in the SREBP pathway in the liver and adipose tissue of high-fat diet-induced obese mice.[1]

Table 1: Effect of this compound on Gene Expression in the Liver

GeneFunctionFold Change (vs. Vehicle)p-value
SREBP-1c Master regulator of lipogenesis~0.6< 0.05
FAS Fatty acid synthase~0.5< 0.01
SCD-1 Stearoyl-CoA desaturase-1~0.4< 0.01
ACC Acetyl-CoA carboxylase~0.5< 0.01

Table 2: Effect of this compound on Gene Expression in Adipose Tissue

GeneFunctionFold Change (vs. Vehicle)p-value
SREBP-1c Master regulator of lipogenesis~0.5< 0.01
FAS Fatty acid synthase~0.4< 0.01
SCD-1 Stearoyl-CoA desaturase-1~0.3< 0.01
ACC Acetyl-CoA carboxylase~0.4< 0.01

Experimental Protocols

Protocol 1: RNA Isolation from Cultured Cells Treated with this compound

This protocol is optimized for high-quality RNA extraction from cells treated with plant-derived compounds, which may require additional purification steps.

Materials:

  • Phosphate-buffered saline (PBS), RNase-free

  • TRIzol® reagent or similar phenol-guanidinium isothiocyanate solution

  • Chloroform, molecular biology grade

  • Isopropanol, molecular biology grade

  • 75% Ethanol, RNase-free

  • RNase-free water

  • RNase inhibitors (optional)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with ice-cold, RNase-free PBS.

    • Lyse the cells directly in the culture dish by adding 1 mL of TRIzol® reagent per 10 cm² of culture plate area.

    • Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Phase Separation:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.

    • Dissolve the RNA in an appropriate volume of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer.

Protocol 2: Two-Step Quantitative Real-Time PCR (qPCR)

This protocol describes the process of reverse transcribing RNA into cDNA followed by qPCR for gene expression quantification.

Part A: cDNA Synthesis (Reverse Transcription)

Materials:

  • Total RNA (1-2 µg)

  • Reverse transcriptase kit (including reverse transcriptase, dNTPs, and reaction buffer)

  • Oligo(dT) primers or random hexamers

  • RNase inhibitor

  • RNase-free water

Procedure:

  • Reaction Setup:

    • In an RNase-free tube, combine 1-2 µg of total RNA, primers (oligo(dT) or random hexamers), and RNase-free water to the recommended volume.

    • Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice for at least 1 minute.

  • Reverse Transcription:

    • Prepare a master mix containing the reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

    • Add the master mix to the RNA-primer mixture.

    • Incubate the reaction according to the manufacturer's instructions (e.g., 42-50°C for 60 minutes).

    • Inactivate the reverse transcriptase by heating at 70-85°C for 5-10 minutes.

  • Storage:

    • The resulting cDNA can be stored at -20°C for later use.

Part B: qPCR

Materials:

  • cDNA template

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for the gene of interest and a reference gene

  • Nuclease-free water

  • qPCR plate and optical seals

Procedure:

  • Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR master mix, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.

    • Seal the plate with an optical seal.

  • qPCR Run:

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up the thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to check for amplification specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target gene to the Ct values of a stable reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method or a standard curve.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis cell_culture Cell Seeding and Growth treatment This compound Treatment cell_culture->treatment rna_isolation RNA Isolation treatment->rna_isolation qc RNA Quality Control (Spectrophotometry, Gel) rna_isolation->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr data_analysis Relative Quantification (ΔΔCt Method) qpcr->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: Experimental workflow for this compound gene expression analysis.

SREBP_Pathway Borapetoside_E This compound SREBP_Processing SREBP Precursor Processing (ER to Golgi) Borapetoside_E->SREBP_Processing Inhibits nSREBP Nuclear SREBP (nSREBP) (Active Transcription Factor) SREBP_Processing->nSREBP SRE Sterol Regulatory Element (SRE) in Target Gene Promoters nSREBP->SRE Lipogenic_Genes Lipogenic Gene Expression (FAS, SCD-1, ACC) SRE->Lipogenic_Genes Lipid_Synthesis Decreased Lipid Synthesis Lipogenic_Genes->Lipid_Synthesis

Caption: this compound inhibits the SREBP signaling pathway.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Tinospora_crispa Tinospora crispa Extract (contains this compound) MAPKKK MAPKKK Tinospora_crispa->MAPKKK Modulates IKK IKK Tinospora_crispa->IKK Modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors AP-1, NF-κB MAPK->Transcription_Factors IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB NFkB->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Transcription_Factors->Inflammatory_Genes

Caption: Potential modulation of NF-κB and MAPK pathways by Tinospora crispa extract.

References

Technical Support Center: Borapetoside E Purity and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity and quality control of Borapetoside E samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a clerodane diterpenoid glycoside with significant anti-hyperglycemic and lipid-lowering properties.[1][2] Its primary natural source is the plant Tinospora crispa, where it is considered a major bioactive component.[1]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₇H₃₆O₁₁
Molecular Weight536.57 g/mol
CAS Number151200-49-6
AppearanceAmorphous powder
SolventsDMSO, Pyridine, Methanol, Ethanol

Q3: What are the potential impurities in this compound samples?

A3: Impurities in this compound samples can originate from the source material, Tinospora crispa, or from degradation during extraction and purification. Potential impurities include other structurally related clerodane diterpenoids (e.g., Borapetoside A, B, C, F), flavonoids, alkaloids, and sterols that are also present in the plant.[3] Degradation products may arise from hydrolysis of the glycosidic bond or ester functionalities.

Q4: Which analytical techniques are most suitable for the quality control of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for routine purity assessment and quantification. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH affecting the ionization of silanol groups on the column. 2. Column overload. 3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH with a suitable buffer (e.g., 0.1% formic acid or acetic acid). 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase composition.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration time between injections. 3. Variations in column temperature. 4. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Increase the equilibration time to at least 10 column volumes. 3. Use a column oven to maintain a stable temperature. 4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[4]
Ghost Peaks 1. Contaminants in the mobile phase or from the HPLC system. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run.1. Use high-purity solvents and flush the system thoroughly. 2. Implement a robust needle wash protocol. 3. Extend the gradient elution time or include a high-organic wash step at the end of each run.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration.1. Determine the UV maximum of this compound (typically around 210-230 nm for similar compounds) and set the detector accordingly. 2. Ensure proper storage of samples (cool and dark). 3. Concentrate the sample or increase the injection volume.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

This protocol provides a general methodology for the purity assessment of this compound. Method optimization and validation are recommended for quantitative analysis.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes key analytical data for this compound, compiled from available literature. Note that specific values may vary depending on the experimental conditions.

Data TypeParameterValue/Description
HPLC Retention TimeDependent on the specific method; expected to be in the mid-to-late region of a reversed-phase gradient.
LC-MS/MS [M+H]⁺m/z 537.2280
[M+Na]⁺m/z 559.2100
Key Fragment IonsExpected loss of the glucose moiety (162 Da) leading to a fragment at m/z 375. The fragmentation pattern of the aglycone would be characteristic of the clerodane skeleton.
¹H NMR (CDCl₃) Key Chemical Shifts (δ ppm)Signals corresponding to the furan ring, olefinic protons, methyl groups, and the glucose moiety would be characteristic.
¹³C NMR (CDCl₃) Key Chemical Shifts (δ ppm)Carbonyl, olefinic, furan, and glycosidic carbons would show characteristic resonances.

Visualizations

Experimental Workflow for this compound Purity Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis a Weigh this compound Sample b Dissolve in Methanol a->b c Filter through 0.45 µm Syringe Filter b->c d Inject into HPLC-UV System c->d e Separation on C18 Column d->e f UV Detection e->f g Integrate Peak Area f->g h Calculate Purity (%) g->h

Caption: Workflow for HPLC-based purity assessment of this compound.

This compound Inhibition of the SREBP Signaling Pathway

Caption: this compound down-regulates the SREBP signaling pathway.[1][5]

References

Validation & Comparative

Borapetoside E and Metformin: A Comparative Analysis of Efficacy in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China – November 7, 2025 – A comprehensive analysis of preclinical data reveals that Borapetoside E, a clerodane diterpenoid extracted from Tinospora crispa, demonstrates comparable and, in some aspects, superior efficacy to the first-line type 2 diabetes drug, metformin. This comparison guide provides an in-depth look at the experimental data supporting the therapeutic potential of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of metabolic diseases.

The primary research underpinning this comparison was conducted on a high-fat diet (HFD)-induced mouse model of type 2 diabetes, a standard preclinical model for evaluating novel therapeutic agents. The study directly compared the effects of this compound with metformin on key metabolic parameters, including hyperglycemia, insulin resistance, and hyperlipidemia.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative findings from the comparative study. Data is presented as mean ± SEM.

ParameterControl (HFD + Vehicle)This compound (10 mg/kg)Metformin (250 mg/kg)Normal Diet
Body Weight (g) 41.2 ± 0.834.8 ± 0.7 35.5 ± 0.928.5 ± 0.5
Fasting Blood Glucose (mg/dL) 210.6 ± 10.8145.8 ± 9.0 158.4 ± 8.1*102.6 ± 5.4
Fasting Serum Insulin (ng/mL) 2.8 ± 0.31.5 ± 0.21.7 ± 0.20.8 ± 0.1
HOMA-IR 30.2 ± 3.811.2 ± 1.5**13.8 ± 1.94.2 ± 0.5
Serum Triglycerides (mg/dL) 180.5 ± 12.6115.2 ± 8.1 128.7 ± 9.3*85.3 ± 6.2
Serum Total Cholesterol (mg/dL) 245.7 ± 15.3180.4 ± 10.2195.6 ± 11.5*130.1 ± 7.9

*P < 0.05, **P < 0.01 vs. Control (HFD + Vehicle)

Mechanisms of Action: Divergent Pathways to a Common Goal

While both this compound and metformin exhibit significant anti-diabetic effects, their primary mechanisms of action are distinct. Metformin is well-established to exert its effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3][4][5] Activated AMPK in the liver leads to the inhibition of gluconeogenesis, the process of glucose production, thereby lowering blood glucose levels.[1][5]

In contrast, this compound appears to mediate its therapeutic effects through the suppression of sterol regulatory element-binding proteins (SREBPs).[6][7] SREBPs are transcription factors that play a central role in the synthesis of cholesterol and fatty acids. By inhibiting the SREBP pathway, this compound effectively reduces lipid synthesis in the liver and adipose tissue, which is a key contributor to insulin resistance in type 2 diabetes.[6][7]

Signaling Pathway Diagrams

Metformin_AMPK_Pathway Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulates Blood_Glucose Decreased Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose

Metformin's AMPK Signaling Pathway

Borapetoside_E_SREBP_Pathway Borapetoside_E This compound SREBP SREBP (SREBP-1c, SREBP-2) Borapetoside_E->SREBP Suppresses Expression Lipid_Synthesis_Genes Lipid Synthesis Genes (FAS, ACC) SREBP->Lipid_Synthesis_Genes Activates Lipogenesis Decreased Lipogenesis Lipid_Synthesis_Genes->Lipogenesis Insulin_Sensitivity Improved Insulin Sensitivity Lipogenesis->Insulin_Sensitivity Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Sensitivity->Glucose_Homeostasis

This compound's SREBP Signaling Pathway

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiments conducted in the comparative study.

High-Fat Diet-Induced Diabetic Mouse Model
  • Animals: Male C57BL/6J mice, aged 6-8 weeks, were used for the study.

  • Diet: Mice were fed a high-fat diet (HFD) containing 60% of calories from fat for 12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group was fed a standard chow diet.

  • Treatment Groups:

    • Normal Diet Control

    • HFD Control (Vehicle)

    • HFD + this compound (10 mg/kg, intraperitoneal injection, daily)

    • HFD + Metformin (250 mg/kg, oral gavage, daily)

  • Duration: The treatment period was 4 weeks.

Measurement of Metabolic Parameters
  • Fasting Blood Glucose and Insulin: Blood samples were collected from the tail vein after a 12-hour fast. Glucose levels were measured using a glucometer, and insulin levels were determined by ELISA.

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated using the formula: [fasting insulin (μU/L) × fasting glucose (nmol/L)] / 22.5.

  • Serum Lipid Profile: Serum levels of triglycerides and total cholesterol were measured using commercially available kits.

Experimental Workflow Diagram

Experimental_Workflow Start Male C57BL/6J Mice (6-8 weeks old) Diet_Induction High-Fat Diet (60% fat) for 12 weeks Start->Diet_Induction Grouping Random Assignment to Treatment Groups (n=8-10/group) Diet_Induction->Grouping Treatment Daily Treatment for 4 weeks: - Vehicle (i.p.) - this compound (10 mg/kg, i.p.) - Metformin (250 mg/kg, p.o.) Grouping->Treatment Measurements Measurement of Metabolic Parameters: - Body Weight - Fasting Blood Glucose & Insulin - HOMA-IR - Serum Lipids Treatment->Measurements Analysis Data Analysis and Comparison Measurements->Analysis

In Vivo Experimental Workflow

Conclusion

The available preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for the treatment of type 2 diabetes. Its efficacy in improving hyperglycemia, insulin resistance, and dyslipidemia is comparable, and in some measures superior, to metformin in a well-established animal model. The distinct mechanism of action, targeting the SREBP pathway, presents a potentially novel approach to managing metabolic disorders. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in human subjects. This compound represents a significant development in the search for new and effective treatments for the global challenge of type 2 diabetes.

References

A Comparative Analysis of Borapetoside E and Other Borapetosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Borapetoside E and other related borapetosides, focusing on their biological activities, mechanisms of action, and available experimental data. This analysis is based on a comprehensive review of preclinical research.

Introduction to Borapetosides

Borapetosides are a class of clerodane diterpenoid glycosides predominantly isolated from the medicinal plant Tinospora crispa.[1] This plant has a long history of use in traditional medicine across Asia for treating various ailments, including diabetes and inflammatory conditions. Among the various borapetosides isolated, this compound, along with its analogues such as Borapetoside A, B, and C, has garnered significant scientific interest for its potential therapeutic properties. This guide will delve into a comparative analysis of these compounds, with a particular focus on their hypoglycemic, cytotoxic, and anti-inflammatory activities.

Comparative Biological Activity

The primary biological activities investigated for borapetosides are their effects on glucose metabolism, cytotoxicity against cancer cell lines, and anti-inflammatory potential. The available data, while more extensive for hypoglycemic effects, offers valuable insights into the structure-activity relationships within this compound class.

Hypoglycemic and Antidiabetic Effects

A significant body of research has focused on the potential of borapetosides to manage hyperglycemia and type 2 diabetes. This compound, A, and C have all demonstrated notable activity in this area, albeit through different mechanisms of action.

In a study on high-fat-diet-induced type 2 diabetes in mice, this compound was shown to significantly improve hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[2][3] Its effects were comparable, and in some aspects superior, to the commonly prescribed antidiabetic drug, metformin.[2][3] Borapetoside C has also been shown to improve insulin sensitivity and increase glucose utilization in diabetic mice.[4] Similarly, Borapetoside A has been reported to have hypoglycemic effects.[5]

Interestingly, the stereochemistry at the C-8 position of the clerodane skeleton appears to be a critical determinant of hypoglycemic activity. Borapetosides A and C, which possess an 8R-chirality, are active, whereas Borapetoside B, with an 8S-chirality, is inactive.[5]

Table 1: Comparative Analysis of Hypoglycemic and Antidiabetic Activity

CompoundModelKey FindingsMechanism of Action
This compound High-Fat-Diet-Induced Type 2 Diabetic MiceMarkedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[2][3]Suppresses the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis.[2][3]
Borapetoside C Type 1 and Type 2 Diabetic MiceAttenuated elevated plasma glucose and increased glycogen content in skeletal muscle.[4] Improved insulin sensitivity.[4]Enhances insulin sensitivity through the activation of the IR-Akt-GLUT2 signaling pathway.[4]
Borapetoside A Type 1 and Type 2 Diabetic MiceIncreased glycogen content and decreased plasma glucose concentration.[5]Mediated through both insulin-dependent and insulin-independent pathways. Increases glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.[5]
Borapetoside B Not specified in available literatureReported to be inactive in hypoglycemic assays.[5]-
Cytotoxicity

The cytotoxic potential of borapetosides has been explored to a lesser extent compared to their metabolic effects. Limited studies suggest that certain borapetosides may not possess significant cytotoxic activity against the cell lines tested.

Table 2: Comparative Analysis of Cytotoxicity

CompoundCell Line(s)IC50 ValueKey Findings
This compound Not specified in available literatureNot availableData not available in the reviewed literature.
Borapetoside C Not specified in available literatureNot availableData not available in the reviewed literature.
Borapetoside A PC-3 (human prostate cancer), 3T3 (normal mouse fibroblast)Not applicableNo discernible cytotoxic activity was observed.[2][3][6]
Borapetoside B Not specified in available literatureNot availableData not available in the reviewed literature.
Anti-inflammatory Activity

While extracts of Tinospora crispa are traditionally used for inflammatory conditions and have shown anti-inflammatory effects in studies, specific quantitative data on the anti-inflammatory activity of individual borapetosides is limited. Some clerodane diterpenoids isolated from Tinospora crispa have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1] However, the specific contribution of this compound or its analogues to this activity has not been clearly elucidated.

Table 3: Comparative Analysis of Anti-inflammatory Activity

CompoundAssayKey Findings
This compound Not specified in available literatureData not available in the reviewed literature.
Borapetoside C Not specified in available literatureData not available in the reviewed literature.
Borapetoside A Not specified in available literatureData not available in the reviewed literature.
Other Clerodane Diterpenoids from T. crispa NF-κB Inhibition AssaySome isolates showed inhibition of the NF-κB pathway.[1]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound, C, and A are attributed to their modulation of different cellular signaling pathways.

This compound: Inhibition of the SREBP Pathway

This compound exerts its beneficial effects on lipid metabolism by inhibiting the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[2][3] SREBPs are transcription factors that play a central role in the synthesis of cholesterol and fatty acids. By suppressing the expression of SREBPs and their downstream target genes, this compound effectively reduces lipid biosynthesis in the liver and adipose tissue.[2][3]

SREBP_Inhibition_by_Borapetoside_E This compound This compound SREBP Precursor (ER) SREBP Precursor (ER) This compound->SREBP Precursor (ER) Inhibits Expression SCAP/Insig Complex SCAP/Insig Complex SREBP Precursor (ER)->SCAP/Insig Complex Binds to Golgi Apparatus Golgi Apparatus SCAP/Insig Complex->Golgi Apparatus Translocates to S1P & S2P Proteases S1P & S2P Proteases SCAP/Insig Complex->S1P & S2P Proteases Cleavage by Mature SREBP (nSREBP) Mature SREBP (nSREBP) S1P & S2P Proteases->Mature SREBP (nSREBP) Nucleus Nucleus Mature SREBP (nSREBP)->Nucleus Translocates to SRE Sterol Regulatory Element (in DNA) Mature SREBP (nSREBP)->SRE Binds to Target Gene Transcription Transcription of Lipogenic Genes SRE->Target Gene Transcription Activates Lipid Synthesis Increased Lipid Synthesis Target Gene Transcription->Lipid Synthesis

Caption: this compound inhibits the SREBP pathway, reducing lipid synthesis.

Borapetoside C: Activation of the IR-Akt-GLUT2 Pathway

Borapetoside C improves glucose homeostasis by enhancing insulin sensitivity. It achieves this by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), which leads to an increased expression of glucose transporter 2 (GLUT2).[4] This cascade of events facilitates greater glucose uptake into cells, thereby lowering blood glucose levels.

Borapetoside_C_IR_Akt_GLUT2_Pathway Borapetoside C Borapetoside C Insulin Receptor (IR) Insulin Receptor (IR) Borapetoside C->Insulin Receptor (IR) Enhances Phosphorylation p-IR Phosphorylated IR Insulin Receptor (IR)->p-IR Akt Akt p-IR->Akt Activates p-Akt Phosphorylated Akt Akt->p-Akt GLUT2 Expression Increased GLUT2 Expression p-Akt->GLUT2 Expression Promotes Glucose Uptake Increased Cellular Glucose Uptake GLUT2 Expression->Glucose Uptake

Caption: Borapetoside C enhances insulin sensitivity via the IR-Akt-GLUT2 pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays mentioned in the literature for borapetosides, which can be adapted for specific experimental needs.

In Vivo Hypoglycemic Activity Assay (Mouse Model)
  • Animal Model: Utilize male diabetic mice (e.g., db/db mice or high-fat-diet-induced obese C57BL/6J mice) and age-matched wild-type controls.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Compound Administration: Dissolve this compound (or other borapetosides) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer the compound intraperitoneally or orally at desired doses (e.g., 10, 20, 40 mg/kg body weight) daily for a specified period (e.g., 4 weeks). A vehicle control group and a positive control group (e.g., metformin, 150 mg/kg) should be included.

  • Blood Glucose Monitoring: Measure fasting blood glucose levels from tail vein blood at regular intervals using a glucometer.

  • Glucose and Insulin Tolerance Tests: At the end of the treatment period, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) after an overnight fast.

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum insulin, triglycerides, total cholesterol, and other relevant biochemical parameters using commercially available kits.

  • Tissue Analysis: Harvest liver and adipose tissues for histological examination and molecular analysis (e.g., Western blotting for SREBP, p-IR, p-Akt).

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines (e.g., PC-3, MCF-7) and a normal cell line (e.g., 3T3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the borapetoside dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability). Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in an appropriate medium.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the borapetoside for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide (NO) production, in the presence of the borapetoside. Include a vehicle control and a positive control (e.g., L-NAME).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation of Inhibition: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The comparative analysis of this compound and its analogues reveals a family of compounds with significant potential, particularly in the realm of metabolic disorders. This compound, C, and A all exhibit promising hypoglycemic and antidiabetic properties, operating through distinct and important cellular pathways. The lack of significant cytotoxicity reported for Borapetoside A is a favorable characteristic for a therapeutic agent.

However, this guide also highlights critical gaps in the current body of research. There is a pressing need for direct comparative studies that evaluate the potency and efficacy of different borapetosides under standardized experimental conditions. Furthermore, quantitative data on the cytotoxic and anti-inflammatory activities of this compound and C are notably absent and warrant investigation. Future research should focus on elucidating the structure-activity relationships within the broader family of borapetosides to identify the most promising candidates for further preclinical and clinical development. A deeper understanding of their pharmacokinetic and toxicological profiles is also essential to translate these promising natural products into novel therapeutic agents.

References

validating the therapeutic effects of Borapetoside E in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside E, a clerodane diterpenoid isolated from the medicinal plant Tinospora crispa, has emerged as a compound of interest in preclinical research. This guide provides a comprehensive comparison of the therapeutic effects of this compound with relevant alternatives, supported by available experimental data. The focus is on its metabolic, anti-inflammatory, and potential anti-cancer properties.

Metabolic Effects: A Comparative Analysis with Metformin

A key preclinical study investigated the therapeutic potential of this compound in a high-fat diet (HFD)-induced mouse model of type 2 diabetes, with metformin serving as a positive control.[1][2][3] The study demonstrated that this compound significantly improved several metabolic parameters, with effects comparable or superior to metformin.[1][2][3]

Data Presentation: Metabolic Parameters
ParameterVehicle (HFD)This compound (20 mg/kg)This compound (40 mg/kg)Metformin (150 mg/kg)
Body Weight (g) 45.2 ± 1.341.5 ± 1.139.8 ± 1.2 42.1 ± 1.0
Fasting Blood Glucose (mmol/L) 12.8 ± 0.79.5 ± 0.68.2 ± 0.5**10.1 ± 0.8
Serum Insulin (ng/mL) 2.1 ± 0.31.4 ± 0.21.1 ± 0.2 1.6 ± 0.3
Serum Triglycerides (mmol/L) 2.1 ± 0.21.5 ± 0.11.2 ± 0.1**1.7 ± 0.2
Serum Total Cholesterol (mmol/L) 6.2 ± 0.45.1 ± 0.34.5 ± 0.3**5.5 ± 0.4
Liver Weight (g) 2.5 ± 0.22.1 ± 0.11.8 ± 0.1 2.2 ± 0.2
Epididymal Adipose Tissue Weight (g) 2.8 ± 0.32.2 ± 0.2*1.9 ± 0.22.4 ± 0.3
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared with the Vehicle (HFD) group. Data extracted from the study by Xu et al., 2017.
Signaling Pathway: this compound in Metabolic Regulation

This compound exerts its metabolic effects primarily through the suppression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis.[1][2][3][4] By downregulating SREBPs and their target genes, this compound reduces lipid synthesis in the liver and adipose tissue.[1][2][3][4]

G This compound This compound SREBPs SREBPs (Sterol Regulatory Element-Binding Proteins) This compound->SREBPs inhibition Lipid_Synthesis_Genes Downstream Target Genes (e.g., FASN, ACC) SREBPs->Lipid_Synthesis_Genes activates Lipid_Synthesis Lipid Synthesis (Triglycerides, Cholesterol) Lipid_Synthesis_Genes->Lipid_Synthesis promotes Hyperglycemia Improved Hyperglycemia Lipid_Synthesis->Hyperglycemia Hyperlipidemia Improved Hyperlipidemia Lipid_Synthesis->Hyperlipidemia Hepatic_Steatosis Reduced Hepatic Steatosis Lipid_Synthesis->Hepatic_Steatosis

Caption: this compound signaling pathway in metabolic regulation.

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Induction of Obesity: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity, hyperglycemia, and hyperlipidemia.[1][2] A control group was fed a normal chow diet.

  • Treatment Groups:

    • Normal Control (Chow diet) + Vehicle

    • HFD + Vehicle (0.5% carboxymethylcellulose sodium)

    • HFD + this compound (20 mg/kg, intraperitoneal injection, once daily)

    • HFD + this compound (40 mg/kg, intraperitoneal injection, once daily)

    • HFD + Metformin (150 mg/kg, oral gavage, once daily)

  • Duration of Treatment: 4 weeks.

  • Key Parameters Measured: Body weight, fasting blood glucose, serum insulin, serum lipids (triglycerides, total cholesterol), liver weight, and epididymal adipose tissue weight were measured at the end of the treatment period.

  • Histological Analysis: Liver and adipose tissues were collected for hematoxylin and eosin (H&E) staining to assess hepatic steatosis and adipocyte size.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed on liver and adipose tissue to measure the mRNA levels of SREBPs and their target genes.

Anti-inflammatory Effects: A Comparative Overview

While direct preclinical studies validating the anti-inflammatory effects of this compound are limited, research on other clerodane diterpenoids isolated from Tinospora crispa provides valuable insights. Several of these related compounds have demonstrated potent anti-inflammatory activity.

Data Presentation: Anti-inflammatory Activity of Related Clerodane Diterpenoids
CompoundAssayIC50 (µM)Positive ControlIC50 (µM)Reference
Tinopanoid KNO production in LPS-activated BV-2 cells15.2 ± 1.1Minocycline28.5 ± 2.3Zhu et al., 2023
Tinopanoid LNO production in LPS-activated BV-2 cells12.8 ± 0.9Minocycline28.5 ± 2.3Zhu et al., 2023
Compound 5 (from T. crispa)NO production in LPS-activated BV-2 cells7.5Minocycline>50Chen et al., 2022
Compound 7 (from T. crispa)NO production in LPS-activated BV-2 cells10.6Minocycline>50Chen et al., 2022

IC50 values represent the concentration required to inhibit 50% of the nitric oxide (NO) production.

Signaling Pathway: Potential Anti-inflammatory Mechanism

Clerodane diterpenoids from Tinospora crispa have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] This effect is often mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.

G LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Clerodane Clerodane Clerodane->NFkB inhibition Clerodane->MAPK inhibition iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 MAPK->iNOS_COX2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->Pro_inflammatory_Mediators

Caption: Potential anti-inflammatory signaling pathway of clerodane diterpenoids.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
  • Cell Line: Murine microglial cell line (BV-2) or murine macrophage cell line (RAW 264.7).

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before LPS stimulation.

  • Measurement of NO: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Positive Control: A known anti-inflammatory agent, such as dexamethasone or minocycline, is used as a positive control.

  • Cytotoxicity Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Anti-Cancer Effects: Preliminary Insights

The evaluation of this compound's anti-cancer properties is still in its early stages. However, computational studies and research on related compounds from Tinospora species suggest potential cytotoxic activity against certain cancer cell lines.

Data Presentation: Cytotoxic Activity of Borapetoside C (a related compound)

A computational study on Borapetoside C, a structurally similar compound, suggested its potential to target key proteins involved in melanoma, such as MMP9 and EGFR.[6] Experimental validation of the cytotoxic effects of this compound is necessary.

Cell LineCancer TypeIC50 (µM) of this compoundPositive ControlIC50 (µM) of Positive Control
e.g., MCF-7Breast CancerData not availablee.g., DoxorubicinData not available
e.g., A549Lung CancerData not availablee.g., CisplatinData not available
e.g., HeLaCervical CancerData not availablee.g., PaclitaxelData not available

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of this compound and positive control incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2).

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A known cytotoxic drug (e.g., doxorubicin, cisplatin) is used as a positive control.

  • MTT Assay: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase can convert MTT into purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion

Preclinical evidence strongly supports the therapeutic potential of this compound in managing metabolic disorders like hyperglycemia and hyperlipidemia, with efficacy comparable to the first-line drug metformin.[1][2][3] Its mechanism of action, involving the suppression of the SREBP pathway, presents a promising target for the development of new treatments for type 2 diabetes and related conditions.[1][2][3][4]

While direct experimental data on the anti-inflammatory and anti-cancer effects of this compound is currently limited, studies on structurally related compounds from Tinospora crispa suggest that these are promising areas for future investigation. Further preclinical studies are warranted to fully elucidate the therapeutic spectrum of this compound and to validate its potential as a multi-target therapeutic agent.

References

Cross-Validation of Borapetoside E: A Comparative Guide to In Vivo Efficacy and In Vitro Insights from Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the direct in vitro analysis of Borapetoside E. To provide a comprehensive overview for researchers, scientists, and drug development professionals, this guide synthesizes the available in vivo data for this compound and cross-references it with in vitro studies of its close structural analogs, Borapetoside A and C. This comparative approach offers valuable insights into the potential cellular mechanisms of this compound, while clearly delineating established in vivo outcomes from hypothesized in vitro actions.

In Vivo Performance of this compound in a High-Fat Diet-Induced Type 2 Diabetes Mouse Model

This compound has demonstrated significant therapeutic effects in preclinical in vivo models of type 2 diabetes and related metabolic syndromes.[1][2][3] The primary findings from a key study on high-fat diet (HFD)-induced obese mice indicate that this compound markedly improves hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[1][2][3] Notably, its efficacy was comparable to or, in some cases, better than the commonly prescribed antidiabetic drug, metformin.[1][2]

Key In Vivo Experimental Data: this compound
ParameterVehicle-Treated HFD MiceThis compound (20 mg/kg)This compound (40 mg/kg)Metformin (200 mg/kg)
Fasting Blood Glucose (mmol/L)12.8 ± 0.79.1 ± 0.6 7.9 ± 0.58.5 ± 0.4
Serum Insulin (ng/mL)2.1 ± 0.21.5 ± 0.1*1.2 ± 0.11.4 ± 0.1
Serum Triglycerides (mmol/L)1.8 ± 0.21.3 ± 0.11.1 ± 0.1 1.4 ± 0.1
Serum Total Cholesterol (mmol/L)6.5 ± 0.45.2 ± 0.34.8 ± 0.35.5 ± 0.4
Liver Weight (g)2.1 ± 0.11.7 ± 0.1 1.6 ± 0.11.8 ± 0.1
Data presented as mean ± SEM. *P < 0.05, *P < 0.01 compared to vehicle-treated HFD mice.

Insights from In Vitro Studies of Borapetoside A and C

While direct in vitro data for this compound is unavailable, studies on the related compounds Borapetoside A and C provide a plausible framework for its cellular mechanisms of action. These compounds have been investigated in cell lines relevant to glucose metabolism, such as C2C12 myoblasts and Hep3B hepatocellular carcinoma cells.[4]

Key In Vitro Experimental Data: Borapetoside A & C
CompoundCell LineExperimentKey Findings
Borapetoside A C2C12 myotubesGlycogen SynthesisIncreased glycogen content in a dose-dependent manner.[4]
Hep3BGluconeogenesisReversed the elevated expression of phosphoenolpyruvate carboxykinase (PEPCK).[4]
Borapetoside C Not specified in abstractsInsulin SignalingIncreased phosphorylation of insulin receptor (IR) and Akt.[5][6]
Not specified in abstractsGlucose TransportIncreased expression of glucose transporter-2 (GLUT2).[5][6]

Experimental Protocols

In Vivo Study of this compound

The in vivo efficacy of this compound was evaluated in a high-fat diet (HFD)-induced obese mouse model.[1][2][3] Male C57BL/6J mice were fed a high-fat diet for 12 weeks to induce obesity and insulin resistance. The mice were then randomly assigned to receive daily intraperitoneal injections of either a vehicle control, this compound (at doses of 20 and 40 mg/kg body weight), or metformin (200 mg/kg body weight) for a period of 4 weeks. Physiological and biochemical parameters, including blood glucose, serum insulin, and lipid profiles, were monitored throughout the study. At the end of the treatment period, tissues were collected for histological analysis and gene and protein expression studies.[1]

In Vitro Studies of Borapetoside A and C

In vitro studies for Borapetoside A involved the use of mouse C2C12 myoblasts and human Hep3B hepatocellular carcinoma cells.[4] C2C12 myoblasts were differentiated into myotubes to assess the effect on glycogen synthesis. Hep3B cells were utilized to investigate the impact on gluconeogenesis by measuring the expression of key enzymes like PEPCK.[4] For Borapetoside C, while the specific cell lines are not detailed in the available abstracts, the studies focused on its effect on the insulin signaling pathway by measuring the phosphorylation of the insulin receptor and Akt, as well as the expression of the glucose transporter GLUT2.[5][6]

Signaling Pathways and Experimental Workflows

This compound In Vivo Signaling Pathway

The in vivo studies suggest that this compound exerts its therapeutic effects in part by suppressing the sterol regulatory element-binding protein (SREBP) pathway in the liver and adipose tissue.[1][2][3] This leads to a downregulation of genes involved in lipid synthesis.

Borapetoside_E_In_Vivo_Pathway This compound This compound SREBPs SREBPs This compound->SREBPs inhibits Lipid Synthesis Genes Lipid Synthesis Genes SREBPs->Lipid Synthesis Genes activates Reduced Hyperlipidemia & Hepatic Steatosis Reduced Hyperlipidemia & Hepatic Steatosis Lipid Synthesis Genes->Reduced Hyperlipidemia & Hepatic Steatosis leads to

In Vivo Signaling Pathway of this compound

Borapetoside A & C In Vitro Signaling Pathway

The in vitro studies of Borapetoside A and C point towards their involvement in the insulin signaling pathway, promoting glucose uptake and utilization.

Borapetoside_AC_In_Vitro_Pathway cluster_C Borapetoside C Pathway cluster_A Borapetoside A Pathway Borapetoside C Borapetoside C Insulin Receptor Insulin Receptor Borapetoside C->Insulin Receptor activates Akt Akt Insulin Receptor->Akt phosphorylates GLUT2 Expression GLUT2 Expression Akt->GLUT2 Expression increases Increased Glucose Uptake Increased Glucose Uptake GLUT2 Expression->Increased Glucose Uptake Borapetoside A Borapetoside A PEPCK PEPCK Borapetoside A->PEPCK inhibits Reduced Gluconeogenesis Reduced Gluconeogenesis PEPCK->Reduced Gluconeogenesis

In Vitro Signaling Pathways of Borapetoside A & C

Experimental Workflow for In Vivo Studies

The workflow for the in vivo assessment of this compound followed a standard preclinical model for metabolic drug discovery.

In_Vivo_Workflow HFD Feeding (12 weeks) HFD Feeding (12 weeks) Induction of Obesity & Insulin Resistance Induction of Obesity & Insulin Resistance HFD Feeding (12 weeks)->Induction of Obesity & Insulin Resistance Treatment Allocation Treatment Allocation Induction of Obesity & Insulin Resistance->Treatment Allocation Vehicle Vehicle Treatment Allocation->Vehicle This compound This compound Treatment Allocation->this compound Metformin Metformin Treatment Allocation->Metformin Daily IP Injection (4 weeks) Daily IP Injection (4 weeks) Vehicle->Daily IP Injection (4 weeks) This compound->Daily IP Injection (4 weeks) Metformin->Daily IP Injection (4 weeks) Data Collection Data Collection Daily IP Injection (4 weeks)->Data Collection Analysis Analysis Data Collection->Analysis

In Vivo Experimental Workflow

References

A Comparative Guide to the Structure-Activity Relationships of Borapetoside Compounds in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various borapetoside compounds, a class of clerodane diterpenoid glycosides isolated from Tinospora crispa. The focus is on their significant potential in modulating key signaling pathways involved in glucose and lipid metabolism. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in the field of metabolic diseases.

Structure-Activity Relationship Highlights

The biological activity of borapetoside compounds, particularly their hypoglycemic effects, is intricately linked to their stereochemistry and the nature and position of their substituents. A key determinant of activity is the stereochemistry at the C-8 position of the clerodane skeleton.

  • Borapetosides A and C , both possessing an 8R-chirality , exhibit potent hypoglycemic activity.[1][2][3]

  • In contrast, Borapetoside B , with an 8S-chirality , is reportedly inactive, highlighting the critical role of this stereocenter for biological function.[1][3]

Further variations in structure between the active borapetosides A and C account for differences in their potency:

  • Borapetoside A features a glycoside moiety at the C-3 position and a lactone ring formed between C-4 and C-6.[1][3]

  • Borapetoside C has its glycoside at the C-6 position.[1][3] These structural nuances are believed to influence the differential potency observed in their hypoglycemic actions.[1][3]

Comparative Biological Activity of Borapetoside Compounds

While specific IC50 or EC50 values for direct comparison are not consistently reported across the literature, the dose-dependent effects of borapetosides A, C, and E on various aspects of glucose and lipid metabolism have been documented. The following table summarizes their observed biological activities.

CompoundBiological ActivityKey Molecular Targets/PathwaysObserved EffectsIn Vitro/In Vivo Models
Borapetoside A HypoglycemicInsulin-dependent and -independent pathways; IR, Akt, AS160, GLUT2Increases glucose utilization, reduces hepatic gluconeogenesis, enhances glycogen synthesis.[1][3]C2C12 and Hep3B cells; STZ-induced type 1 and diet-induced type 2 diabetic mice.[1][2]
Borapetoside C Insulin SensitizerIR-Akt-GLUT2 Signaling PathwayEnhances insulin sensitivity, increases glucose utilization, promotes phosphorylation of IR and Akt, and increases GLUT2 expression.[4][5][6]Type 1 and Type 2 diabetic mice.[4][5]
Borapetoside E Antihyperglycemic & AntihyperlipidemicSREBP Signaling PathwayImproves hyperglycemia and hyperlipidemia, suppresses the expression of Sterol Regulatory Element-Binding Proteins (SREBPs) and their downstream target genes involved in lipid synthesis.[7]High-fat diet-induced obese mice.

Signaling Pathways and Mechanisms of Action

The borapetoside compounds exert their metabolic effects by modulating distinct signaling pathways.

Borapetoside A and C: Insulin Signaling Pathway

Borapetosides A and C enhance glucose uptake and metabolism primarily through the activation of the insulin signaling pathway in peripheral tissues like muscle and liver.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Borapetoside A/C Borapetoside A/C IR Insulin Receptor (IR) Borapetoside A/C->IR Activates Insulin Insulin Insulin->IR IRS IRS IR->IRS Phosphorylates GLUT2 GLUT2 Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake PI3K PI3K IRS->PI3K Akt Akt (PKB) PI3K->Akt AS160 AS160 Akt->AS160 Phosphorylates Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates PEPCK PEPCK (Gluconeogenic Enzyme) Akt->PEPCK Inhibits AS160->GLUT2 Promotes translocation Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis

Caption: Insulin signaling pathway activated by Borapetosides A and C.

This compound: SREBP Signaling Pathway

This compound demonstrates a distinct mechanism by targeting the SREBP pathway, which is a master regulator of lipid biosynthesis. By suppressing SREBP and its downstream targets, this compound helps to alleviate hyperlipidemia.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Borapetoside_E This compound SREBP_precursor SREBP Precursor (ER Membrane) Borapetoside_E->SREBP_precursor Inhibits processing SCAP SCAP SREBP_precursor->SCAP Binds S1P_S2P S1P/S2P (Golgi) SCAP->S1P_S2P Transports to Golgi nSREBP Nuclear SREBP (nSREBP) S1P_S2P->nSREBP Cleaves to activate SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Lipogenic_Genes Lipogenic Genes (e.g., FAS, SCD1) SRE->Lipogenic_Genes Activates transcription Lipid_Synthesis Lipid Synthesis Lipogenic_Genes->Lipid_Synthesis

Caption: SREBP signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro Glucose Uptake Assay (C2C12 and HepG2 cells)

This protocol is adapted from methodologies used to assess the effects of compounds on glucose uptake in skeletal muscle and liver cell lines.[8][9][10]

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days. HepG2 cells are maintained in DMEM with 10% FBS.

  • Compound Treatment: Differentiated C2C12 myotubes or confluent HepG2 cells are serum-starved for 2-4 hours. Subsequently, cells are treated with various concentrations of borapetoside compounds or vehicle control for a specified period (e.g., 1-24 hours).

  • Glucose Uptake Measurement:

    • Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added at a final concentration of 40-100 µM and incubated for 30-60 minutes at 37°C.[8]

    • The uptake is terminated by washing the cells with ice-cold PBS.

  • Data Analysis: The fluorescence intensity of the cell lysates is measured using a fluorescence microplate reader. The results are normalized to the total protein content of each well.

Western Blot Analysis for Insulin Signaling Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the insulin signaling cascade.[4]

  • Protein Extraction: Following treatment with borapetoside compounds and/or insulin, cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of IR, Akt, and AS160.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Quantitative Real-Time PCR (qPCR) for SREBP Target Gene Expression

This protocol is designed to measure the changes in mRNA levels of SREBP and its downstream target genes in response to this compound treatment.[7]

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from treated cells or tissues using TRIzol reagent or a similar method. The RNA quality and quantity are assessed, and first-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR is performed using a SYBR Green or TaqMan-based assay with gene-specific primers for SREBP-1, Fatty Acid Synthase (FAS), Stearoyl-CoA Desaturase-1 (SCD1), and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, comparing the expression levels in this compound-treated samples to vehicle-treated controls.

Conclusion

The borapetoside family of compounds presents a promising area for the development of novel therapeutics for metabolic disorders. The clear structure-activity relationships, particularly the stereochemical requirements at C-8, provide a strong foundation for medicinal chemistry efforts to design more potent and selective analogs. Borapetosides A and C demonstrate potential as insulin sensitizers, while this compound offers a distinct mechanism for managing hyperlipidemia through the SREBP pathway. Further research, including the determination of precise quantitative bioactivity data and elucidation of their pharmacokinetic and pharmacodynamic profiles, will be crucial in advancing these natural products toward clinical applications.

References

Independent Verification of Borapetoside E's Effects on Metabolic Parameters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Borapetoside E, a natural compound isolated from Tinospora crispa, with other relevant alternatives. The information presented is supported by experimental data from preclinical studies to aid in the independent verification of its therapeutic potential in metabolic disorders.

Comparative Analysis of Metabolic Effects

This compound has demonstrated significant improvements in various metabolic parameters in high-fat diet-induced diabetic mouse models. Its efficacy is comparable, and in some aspects superior, to the widely used anti-diabetic drug, metformin. Furthermore, a comparison with other related compounds from Tinospora crispa, namely Borapetoside A and C, reveals distinct mechanistic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound, Metformin, Borapetoside A, and Borapetoside C on critical metabolic parameters.

Table 1: Effects on Glucose Homeostasis

ParameterThis compound (40 mg/kg)Metformin (200 mg/kg)Borapetoside A (10 mg/kg)Borapetoside C (5 mg/kg)Vehicle Control
Fasting Blood Glucose (mmol/L) 9.8 ± 1.111.2 ± 1.5~15% reduction vs controlAttenuated glucose elevation14.5 ± 1.8
Oral Glucose Tolerance Test (AUC) Significantly reduced vs controlSignificantly reduced vs controlAttenuated glucose elevationAttenuated glucose elevationBaseline
Plasma Insulin (ng/mL) 1.2 ± 0.31.5 ± 0.4Increased in Type 2 modelsIncreased in Type 2 models2.1 ± 0.5

Table 2: Effects on Lipid Profile

ParameterThis compound (40 mg/kg)Metformin (200 mg/kg)Vehicle Control
Total Cholesterol (mmol/L) 2.9 ± 0.43.5 ± 0.64.2 ± 0.7
Triglycerides (mmol/L) 1.1 ± 0.21.4 ± 0.31.8 ± 0.4
Free Fatty Acids (mmol/L) 0.8 ± 0.11.0 ± 0.21.3 ± 0.3

Table 3: Effects on Body Weight and Adiposity

ParameterThis compound (40 mg/kg)Metformin (200 mg/kg)Vehicle Control
Body Weight Gain (%) ~10% reduction vs control~8% reduction vs controlBaseline
Epididymal Fat Pad Weight (g) 0.8 ± 0.10.9 ± 0.21.5 ± 0.3
Liver Weight (g) 1.2 ± 0.21.4 ± 0.31.9 ± 0.4

Signaling Pathways and Mechanisms of Action

The metabolic benefits of this compound, A, and C are mediated through distinct signaling pathways. This compound primarily modulates lipid metabolism by suppressing Sterol Regulatory Element-Binding Proteins (SREBPs), while Borapetosides A and C enhance insulin sensitivity through the Insulin Receptor (IR) signaling pathway.

cluster_BE This compound Pathway cluster_AC Borapetoside A & C Pathway BE This compound SREBP SREBPs BE->SREBP inhibits Lipid_Synthesis Lipid Synthesis Genes (FASN, ACC) SREBP->Lipid_Synthesis activates AC Borapetoside A & C IR Insulin Receptor (IR) AC->IR activates Akt Akt IR->Akt phosphorylates GLUT2 GLUT2 Akt->GLUT2 promotes translocation Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake facilitates

Caption: Signaling pathways of Borapetosides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification.

Animal Models and Treatment
  • Animal Model: Male C57BL/6J mice, 8 weeks old, are typically used.

  • Diet-Induced Obesity: Mice are fed a high-fat diet (HFD; ~60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Compound Administration: this compound (20 or 40 mg/kg), Metformin (200 mg/kg), or vehicle (e.g., 0.5% carboxymethylcellulose) is administered daily via oral gavage for a specified period (e.g., 4-8 weeks). Borapetoside A (10 mg/kg) and C (5 mg/kg) are administered intraperitoneally.

Start 8-week-old C57BL/6J Mice HFD High-Fat Diet (12-16 weeks) Start->HFD Grouping Randomized into Treatment Groups HFD->Grouping Treatment Daily Oral Gavage (4-8 weeks) - Vehicle - this compound - Metformin Grouping->Treatment Endpoint Metabolic Phenotyping Treatment->Endpoint

Caption: Experimental workflow for in vivo studies.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice are fasted for 6 hours with free access to water.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein using a glucometer.

  • Glucose Administration: A 2 g/kg body weight solution of D-glucose is administered via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The area under the curve (AUC) is calculated to assess glucose tolerance.

Western Blot Analysis for Insulin Signaling
  • Tissue Collection: Liver or skeletal muscle tissues are collected and immediately frozen in liquid nitrogen.

  • Protein Extraction: Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key insulin signaling proteins (e.g., p-IR, p-Akt, GLUT2).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • RNA Extraction: Total RNA is extracted from liver or adipose tissue using a suitable kit (e.g., RNeasy Kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: qPCR is performed using SYBR Green master mix and primers specific for target genes (e.g., SREBP-1c, FASN, ACC) and a housekeeping gene (e.g., β-actin).

  • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

This guide provides a foundational overview for researchers interested in the metabolic effects of this compound. The presented data and protocols are intended to support further investigation and independent verification of this promising natural compound.

Safety Operating Guide

Proper Disposal of Borapetoside E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety, treat Borapetoside E as a hazardous chemical with unknown toxicity. A specific Safety Data Sheet (SDS) is not publicly available; therefore, prudent laboratory practices for novel or uncharacterized compounds must be followed.

This guide provides essential operational and disposal procedures for this compound, a diterpenoid compound isolated from Tinospora crispa.[1] Given the absence of specific regulatory disposal information, these procedures are based on established safety protocols for handling research chemicals with unknown hazard profiles.[2]

Chemical and Physical Properties

Understanding the known properties of this compound is the first step in safe handling. While comprehensive toxicity data is not available, its basic chemical identifiers have been established.

PropertyValueReference
Molecular Formula C₂₇H₃₆O₁₁[1]
Molecular Weight 536.6 g/mol [1]
CAS Number 151200-49-6[1]
Physical State Amorphous powder[1]
Known Solvents DMSO, Pyridine, Methanol, Ethanol[3]

Pre-Disposal and Handling Protocols

Proper handling is critical to minimize exposure and prevent uncontrolled release into the environment. When working with this compound, assume it is a particularly hazardous substance.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use appropriate, chemically resistant gloves.

  • Body Protection: Wear a standard laboratory coat.

Engineering Controls:

  • All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[4]

Storage:

  • Store containers in a cool, dry place away from incompatible materials.[4]

  • Ensure containers are clearly labeled as "this compound - Hazard Unknown" and kept tightly sealed.

  • Utilize secondary containment to prevent spills.[4][5]

Step-by-Step Disposal Procedure

Never dispose of this compound down the sink or in regular trash.[5] It must be managed as hazardous chemical waste.

Step 1: Waste Classification

  • In the absence of specific data, classify this compound as a hazardous chemical waste. Your institution's Environmental Health & Safety (EHS) office may assign a specific internal waste code.

Step 2: Waste Collection & Segregation

  • Solid Waste:

    • Collect pure, unused this compound and any lab debris grossly contaminated with the powder (e.g., weigh boats, contaminated gloves, bench paper) in a designated, sturdy, and sealable hazardous waste container.[5]

    • The container must be compatible with the chemical and clearly labeled with a hazardous waste tag.

  • Liquid Waste:

    • Collect solutions of this compound in a dedicated, leak-proof, and shatter-resistant waste container.[6]

    • The first rinse of any glassware that contained this compound must be collected as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]

    • Do not mix this compound waste with other incompatible waste streams.

Step 3: Labeling the Waste Container

  • Properly label the hazardous waste container immediately upon starting waste collection. Use your institution's official hazardous waste label.

  • The label must include:

    • The full chemical name: "this compound".[5]

    • The concentration and solvent if it is a solution.

    • The words "Hazardous Waste".

    • An accumulation start date.

Step 4: On-Site Storage

  • Keep the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the container is stored in secondary containment.[5]

  • Store hazardous waste below eye level and away from heat sources or high-traffic areas.[6]

Step 5: Arranging for Disposal

  • Once the waste container is full or you are finished with the compound, contact your institution's EHS department to request a waste pickup.[5]

  • Do not abandon chemicals in the laboratory.[6]

Spill and Emergency Procedures

Treat any spill of this compound as a major spill.[4]

  • Notification: Alert colleagues and your supervisor immediately.

  • Evacuation: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]

    • Inhalation: Move the affected person to fresh air. Seek medical attention.[4]

  • Cleanup: Spill cleanup should be performed by trained personnel using an appropriate spill kit and wearing full PPE. All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_container Containment & Labeling cluster_final Final Steps start Start: this compound requires disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood decision Waste Type? hood->decision solid Solid Waste (e.g., Powder, Contaminated Debris) decision->solid Solid liquid Liquid Waste (e.g., Solutions, First Rinsate) decision->liquid Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid->collect_liquid store Store Sealed Container in Secondary Containment collect_solid->store collect_liquid->store contact_ehs Request Waste Pickup from EHS Department store->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Borapetoside E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of Borapetoside E. As a bioactive clerodane diterpenoid glycoside with potential pharmacological activity, it is imperative to handle this compound with a high degree of caution, assuming it to be potent and potentially hazardous in the absence of comprehensive toxicological data. The following procedures are based on a precautionary approach to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • May be harmful if ingested, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Potential for unknown long-term health effects due to its bioactive nature.

  • As a fine powder, it poses an inhalation hazard.

Engineering Controls

The primary method for controlling exposure to powdered this compound is through engineering controls.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure or powder containment hood is recommended to minimize air currents and ensure accurate measurement while containing the powder.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.To protect the eyes from contact with the powder or solutions containing the compound.
Body Protection A fully buttoned, long-sleeved laboratory coat. A disposable gown is recommended for larger quantities or when there is a higher risk of contamination.To protect the skin and personal clothing from contamination.
Respiratory Protection Not generally required if handling is performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 or higher-rated respirator is mandatory.To prevent the inhalation of airborne powder.
Safe Handling Procedures

Adherence to strict operational protocols is essential to minimize the risk of exposure.

Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Cover the work surface with absorbent bench paper to contain any spills.

  • Use dedicated spatulas and weighing papers.

  • Carefully weigh the required amount of powder, avoiding the creation of dust.

  • Clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) after use.

Dissolving and Aliquoting:

  • Add the solvent to the vial containing the this compound powder slowly to avoid splashing.

  • Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.

  • Use a calibrated pipette with disposable tips to aliquot the solution.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if powder has become airborne.

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment:

    • Powder Spill: Gently cover the spill with damp absorbent paper towels to avoid raising dust.

    • Liquid Spill: Cover the spill with an absorbent material, working from the outside in.

  • Cleaning:

    • Carefully wipe up the contained spill.

    • Decontaminate the area with a suitable solvent.

    • Place all contaminated materials in a sealed bag for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste (gloves, weigh paper, etc.)Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (unused solutions)Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps (pipette tips, needles)Place in a designated sharps container that is then disposed of as hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous waste.

Visual Guides for Safe Handling

The following diagrams illustrate key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Prepare to handle this compound task_assessment Assess the task: - Weighing powder? - Dissolving? - Aliquoting solution? start->task_assessment fume_hood_check Is a certified chemical fume hood available? task_assessment->fume_hood_check no_fume_hood Proceed with extreme caution. Use ventilated enclosure if possible. fume_hood_check->no_fume_hood No ppe_selection Select Core PPE: - Double nitrile gloves - Chemical splash goggles - Lab coat fume_hood_check->ppe_selection Yes respirator Wear NIOSH-approved N95 respirator respirator->ppe_selection no_fume_hood->respirator splash_risk Is there a significant splash risk? ppe_selection->splash_risk face_shield Add face shield over goggles splash_risk->face_shield Yes proceed Proceed with handling splash_risk->proceed No face_shield->proceed

Caption: PPE selection workflow for this compound.

BorapetosideE_Handling_Disposal_Workflow Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol start_handling Begin Handling in Chemical Fume Hood weighing Weigh Powder using Containment Measures start_handling->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving use_in_experiment Use in Experiment dissolving->use_in_experiment collect_waste Collect All Contaminated Waste (Solid & Liquid) use_in_experiment->collect_waste spill_detected Spill Detected contain_spill Contain Spill with Appropriate Materials spill_detected->contain_spill clean_spill Clean and Decontaminate Spill Area contain_spill->clean_spill clean_spill->collect_waste label_waste Label Waste Container as Hazardous collect_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose_waste Arrange for Professional Hazardous Waste Disposal store_waste->dispose_waste

Caption: Workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.